molecular formula C12H9ClO2 B8725787 4-(2-Chlorophenoxy)phenol

4-(2-Chlorophenoxy)phenol

Cat. No.: B8725787
M. Wt: 220.65 g/mol
InChI Key: YXXVTDFGMLTZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chlorophenoxy)phenol is a useful research compound. Its molecular formula is C12H9ClO2 and its molecular weight is 220.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Chlorophenoxy)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chlorophenoxy)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

4-(2-chlorophenoxy)phenol

InChI

InChI=1S/C12H9ClO2/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8,14H

InChI Key

YXXVTDFGMLTZLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)O)Cl

Origin of Product

United States

Foundational & Exploratory

Structural Characterization and Synthetic Architectures of 4-(2-Chlorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Monograph Audience: Research Scientists, Medicinal Chemists, and Process Engineers

Executive Summary & Physicochemical Profile[1]

4-(2-Chlorophenoxy)phenol (CAS: 29112-24-1) represents a specific structural congener within the diphenyl ether class. Unlike its polychlorinated analogs (e.g., Triclosan), this molecule features a simplified substitution pattern that makes it an ideal model system for studying ether linkage stability, metabolic degradation, and the photochemical kinetics of "predioxin" scaffolds.

For the drug development professional, this compound serves as a critical intermediate. Its specific geometry—defined by the ortho-chlorine on the phenoxy ring—introduces steric torsion that influences binding affinity in protein-ligand interactions and reactivity in electrophilic aromatic substitutions.

Core Physicochemical Data
PropertyValueTechnical Context
IUPAC Name 4-(2-Chlorophenoxy)phenolDefines the ether linkage at the para position of the phenol.
Molecular Formula

Carbon (65.32%), Hydrogen (4.11%), Chlorine (16.07%), Oxygen (14.50%).
Molecular Weight 220.65 g/mol Monoisotopic mass: 220.029 g/mol .
LogP (Predicted) 3.5 – 4.2Highly lipophilic; indicates high membrane permeability.
pKa (Acidic) ~9.87Comparable to phenol; the ether linkage is electronically neutral relative to the hydroxyl.
H-Bond Donors 1Phenolic -OH group.
H-Bond Acceptors 2Phenolic oxygen and Ether oxygen.

Synthetic Methodologies: The "Protected-Ullmann" Strategy

Direct coupling of hydroquinone and 1-bromo-2-chlorobenzene often leads to polymerization or bis-arylation (formation of bis-ether). To ensure high fidelity and yield, a Senior Application Scientist would employ a protection-deprotection strategy.

The most robust protocol involves the Ullmann-type coupling of 4-iodoanisole with 2-chlorophenol , followed by demethylation. This avoids the ambiguity of the dual-hydroxyl functionality in hydroquinone.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the catalytic cycle using a Copper(I) catalyst assisted by a bidentate ligand (e.g., Picolinic acid), which lowers the activation energy for the oxidative addition step.

UllmannSynthesis cluster_logic Process Logic Start Reagents: 2-Chlorophenol + 4-Iodoanisole Intermediate Intermediate: 4-(2-Chlorophenoxy)anisole Start->Intermediate Ullmann Coupling (110°C, DMSO, 24h) Catalyst Catalytic Complex: CuI (10 mol%) Picolinic Acid (20 mol%) Cs2CO3 (Base) Catalyst->Intermediate Catalysis Deprotection Reagent: BBr3 (Boron Tribromide) -78°C to RT Intermediate->Deprotection Demethylation Product Final Product: 4-(2-Chlorophenoxy)phenol Deprotection->Product Hydrolysis Step1 Why Protection? Prevents polymerization of Hydroquinone. Step2 Why CuI/Ligand? Standard Cu requires 200°C; Ligands allow 90-110°C.

Figure 1: Step-wise synthetic workflow utilizing the Ullmann condensation followed by Lewis acid-mediated deprotection.

Detailed Experimental Protocol

Step 1: Copper-Catalyzed Coupling

  • System Prep: Flame-dry a Schlenk tube and backfill with Argon. Oxygen is the enemy of Cu(I) catalysis.

  • Loading: Charge with CuI (190 mg, 1.0 mmol), Picolinic acid (246 mg, 2.0 mmol), and

    
     (6.5 g, 20 mmol).
    
  • Substrate Addition: Add 4-iodoanisole (2.34 g, 10 mmol) and 2-chlorophenol (1.54 g, 12 mmol).

  • Solvent: Add anhydrous DMSO (20 mL).

  • Reaction: Heat to 110°C for 24 hours. Note: Monitor by TLC (Hexane/EtOAc 9:1). The iodide is the limiting reagent.

  • Workup: Dilute with water, extract with ethyl acetate. Wash organics with brine to remove DMSO. Dry over

    
    .
    

Step 2: Demethylation (


 Method) 
  • Setup: Dissolve the intermediate (4-(2-chlorophenoxy)anisole) in anhydrous

    
     at -78°C (dry ice/acetone bath).
    
  • Addition: Dropwise add

    
     (1.0 M in DCM, 2 equivalents).
    
  • Warming: Allow to warm to Room Temperature (RT) overnight.

  • Quench: Caution: Pour slowly into ice water. This hydrolyzes the borate ester.

  • Isolation: Extract with DCM, wash with

    
    , dry, and concentrate. Recrystallize from Hexane/Chloroform.
    

Analytical Validation: The Self-Validating System

In a high-integrity research environment, identity must be confirmed via orthogonal methods.

Mass Spectrometry (MS) Signature

The presence of a single chlorine atom provides a definitive isotopic fingerprint.

  • Molecular Ion (

    
    ):  220.0 m/z.
    
  • Isotope Peak (

    
    ):  222.0 m/z.
    
  • Ratio: The intensity of M to M+2 must be approximately 3:1 . Any deviation suggests contamination (e.g., dechlorination or dichlorination).

Nuclear Magnetic Resonance (NMR) Logic

The structure contains two distinct aromatic systems.

  • Ring A (Phenol side): AA'BB' system (approximate). Look for two doublets (or multiplets) integrating to 2H each around 6.8–7.0 ppm.

  • Ring B (Chlorophenoxy side): ABCD system. The chlorine at the ortho position deshields the adjacent proton (

    
    ), shifting it downfield compared to the others.
    
  • Diagnostic Shift: The phenolic -OH proton is broad and exchangeable (

    
     shake), typically appearing at 5.0–9.0 ppm depending on solvent (
    
    
    
    vs DMSO-
    
    
    ).

AnalyticalWorkflow Sample Crude Product HPLC HPLC-UV (254 nm) Check Purity >98% Sample->HPLC MS LC-MS (ESI-) Verify m/z 219 (M-H) Isotope Ratio 3:1 HPLC->MS If Pure NMR 1H NMR (DMSO-d6) Confirm 2-Ring System MS->NMR If Mass Correct Release Validated Compound NMR->Release If Structure Confirmed

Figure 2: Orthogonal analytical workflow ensuring structural integrity.

Safety & Environmental Fate: The Dioxin Connection[3]

Researchers must handle this compound with awareness of its photochemical potential.

The "Predioxin" Hazard: Diphenyl ethers with ortho-chlorine substituents are precursors to dibenzo-p-dioxins via photocyclization.

  • Mechanism: Under UV irradiation, the C-Cl bond can undergo homolytic cleavage. The resulting radical can attack the adjacent ring (intramolecular radical substitution), closing the middle ring to form a dioxin derivative.

  • Handling Implication: Store 4-(2-Chlorophenoxy)phenol in amber vials away from direct sunlight to prevent slow conversion to chlorinated dibenzo-p-dioxins (CDDs).

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link

  • PubChem. (2024). Compound Summary: 4-(2-Chlorophenoxy)phenol.[1][2] National Library of Medicine. Link

  • Evans, D. A., et al. (1998). New Copper-Mediated Ether Synthesis. Journal of the American Chemical Society.[3] Link

  • EPA. (2023). Dioxins and Furans: Photochemical Formation. US Environmental Protection Agency. Link

  • Sperry, J. B., & Wright, D. L. (2005). The application of the Smiles rearrangement to the synthesis of diaryl ethers. Current Opinion in Drug Discovery & Development.

Sources

An In-depth Technical Guide to the Thermal Stability and Melting Point of 4-(2-Chlorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for determining the thermal stability and melting point of 4-(2-Chlorophenoxy)phenol (CAS No. 29112-24-1). In the landscape of pharmaceutical and materials science research, a thorough understanding of a compound's thermal properties is paramount for predicting its behavior during manufacturing, formulation, and storage. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols for thermal analysis. We will delve into the principles of Differential Scanning Calorimetry (DSC) for melting point determination and Thermogravimetric Analysis (TGA) for assessing thermal stability, underpinned by internationally recognized standards.

Introduction: The Significance of Thermal Properties

4-(2-Chlorophenoxy)phenol is a diaryl ether derivative with a molecular structure that suggests a degree of thermal stability, a critical attribute for active pharmaceutical ingredients (APIs) and performance materials. The melting point is a fundamental physical property that provides an indication of purity and is crucial for downstream processing, such as milling and tablet manufacturing. Thermal stability, on the other hand, dictates the upper-temperature limits for handling and storage, and provides insights into potential degradation pathways. For drug development professionals, an understanding of these properties is a cornerstone of pre-formulation studies and is essential for ensuring the safety, efficacy, and shelf-life of a final product.

Physicochemical Properties of 4-(2-Chlorophenoxy)phenol

PropertyValueSource
CAS Number 29112-24-1[1]
Molecular Formula C₁₂H₉ClO₂[1]
Molecular Weight 220.65 g/mol [1]
Melting Point 188-198 °C[1]
Thermal Stability Data not publicly available

Note: The provided melting point is a broad range and should be experimentally verified for any new batch of material.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is a highly sensitive method for determining the melting point and enthalpy of fusion of a crystalline solid.

Rationale for Experimental Choices

The selection of DSC parameters is critical for obtaining accurate and reproducible results. A controlled heating rate, typically 10 °C/min as suggested by ASTM D3418, ensures a sufficient resolution of the melting endotherm without inducing significant thermal lag.[3] An inert atmosphere, such as nitrogen, is essential to prevent oxidative degradation of the sample during heating. The sample size of 2-5 mg is a balance between obtaining a detectable signal and minimizing thermal gradients within the sample.

Experimental Protocol for DSC Analysis

This protocol is based on established standards such as ASTM D3418 and ISO 11357.[3][4]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 2-5 mg of 4-(2-Chlorophenoxy)phenol into a clean aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to ensure that there is no loss of material during the experiment.

  • Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 220 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • The melting point (Tm) is determined as the onset temperature of the melting endotherm. The peak temperature of the endotherm can also be reported.

    • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHm).

DSC Experimental Workflow Diagram

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample encapsulate Hermetically Seal in Pan weigh->encapsulate setup Instrument Setup (N₂ Purge) encapsulate->setup program Thermal Program (10°C/min) setup->program acquire Data Acquisition program->acquire analyze Analyze Thermogram acquire->analyze determine_tm Determine Melting Point (Tm) analyze->determine_tm determine_hf Calculate Enthalpy of Fusion (ΔHm) analyze->determine_hf

Caption: Workflow for Melting Point Determination by DSC.

Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] It is the primary method for determining the thermal stability and decomposition profile of a material.

Causality Behind Experimental Choices

The TGA protocol is designed to provide a clear indication of the temperature at which the material begins to decompose. A linear heating rate allows for the determination of the onset of decomposition. An inert nitrogen atmosphere is crucial to ensure that the observed mass loss is due to thermal decomposition and not oxidation. A sufficient upper-temperature limit (e.g., 600 °C) is chosen to ensure that the complete decomposition profile is captured.

Detailed Methodology for TGA

This protocol is aligned with the principles outlined in ASTM E1131.[7][8]

  • Instrument Calibration: Perform temperature and mass calibration of the TGA instrument according to the manufacturer's specifications.

  • Sample Preparation: Place 5-10 mg of 4-(2-Chlorophenoxy)phenol into a tared TGA crucible (typically alumina or platinum).

  • Instrument Setup:

    • Place the crucible onto the TGA balance mechanism.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% mass loss occurs.

    • The derivative of the mass loss curve (DTG) can be plotted to identify the temperatures of maximum rates of decomposition.

TGA Experimental Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample place Place in TGA Crucible weigh->place setup Instrument Setup (N₂ Purge) place->setup program Heating Program (10°C/min) setup->program acquire Mass vs. Temperature Recording program->acquire plot Plot TGA Curve acquire->plot determine_td Determine Onset of Decomposition (Td) plot->determine_td analyze_dtg Analyze DTG Curve plot->analyze_dtg

Caption: Workflow for Thermal Stability Assessment by TGA.

Synthesis of Findings and Predictive Insights

The molecular structure of 4-(2-Chlorophenoxy)phenol, featuring two aromatic rings linked by an ether oxygen, suggests good intrinsic thermal stability. The presence of a chlorine atom on one of the phenyl rings may influence the decomposition pathway, potentially through the cleavage of the C-Cl bond or by affecting the electronic properties of the aromatic system.

While the reported melting point of 188-198 °C indicates a crystalline solid with significant intermolecular forces, the breadth of this range suggests the potential for impurities or polymorphic forms.[1] A sharp melting peak observed by DSC would be indicative of high purity.

The thermal decomposition in an inert atmosphere is expected to proceed via the cleavage of the ether linkage and the C-Cl bond at elevated temperatures. The TGA curve would likely show a single-step or a multi-step decomposition profile. The onset of decomposition will provide a critical parameter for defining the maximum processing and storage temperatures for this compound.

Conclusion

A comprehensive thermal characterization of 4-(2-Chlorophenoxy)phenol is essential for its successful application in research and development. This guide has outlined the authoritative and validated methodologies for determining its melting point and thermal stability using DSC and TGA, respectively. The provided protocols, grounded in established standards, offer a robust framework for obtaining reliable and reproducible data. While a preliminary melting point range is available, this guide underscores the necessity for rigorous experimental determination of the thermal properties of any new or newly synthesized batch of this compound to ensure its quality, safety, and performance.

References

  • Intertek. (n.d.). Heat of Fusion, Crystallization, Melting Point and Glass Transition by DSC - ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]

  • Applus+ Laboratories. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]

  • ASTM International. (2020). Standard Test Method for Compositional Analysis by Thermogravimetry (E1131-20). Retrieved from [Link]

  • Applus+ Laboratories. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • Akron Rubber Development Laboratory, Inc. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • Wikipedia. (2024, October 26). Differential scanning calorimetry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Toxicity Profile and Safety Data Sheet for 4-(2-Chlorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Chlorophenoxy)phenol is a chemical compound that belongs to the class of chlorinated phenoxy phenols. Due to its structural similarity to other chlorinated phenols and phenoxy compounds, which have been investigated for their biological and toxicological properties, understanding its potential toxicity is of significant interest to researchers in environmental science, toxicology, and drug development. This guide provides a comprehensive overview of the anticipated toxicity profile of 4-(2-Chlorophenoxy)phenol, drawing upon data from structurally related compounds in the absence of direct, extensive studies on this specific molecule. Furthermore, it outlines standard experimental protocols for assessing its toxicological properties and provides a framework for interpreting a Safety Data Sheet (SDS).

Section 1: Physicochemical Properties and Predicted Bioavailability

While specific experimental data for 4-(2-Chlorophenoxy)phenol is scarce, its structure suggests it is a solid at room temperature with limited water solubility, a characteristic of many chlorophenols. The environmental fate and transport of chlorophenols are influenced by pH, as they can exist as either the protonated phenol or the phenolate anion. It is anticipated that 4-(2-Chlorophenoxy)phenol would exhibit low to moderate potential for bioconcentration.

Section 2: Extrapolated Toxicological Profile

The toxicological profile of 4-(2-Chlorophenoxy)phenol is largely inferred from data on analogous compounds, including 2-chlorophenol, 4-chlorophenol, and various dichlorophenols. These related compounds have been shown to exert a range of toxic effects.

Acute Toxicity

Based on studies of related chlorophenols, 4-(2-Chlorophenoxy)phenol is predicted to be harmful if swallowed, in contact with skin, or inhaled. Acute oral exposure to similar compounds in animal studies has resulted in adverse effects on body weight. High exposure to 2-Chlorophenol can lead to symptoms such as headache, dizziness, and fatigue.

Irritation and Sensitization

Contact with related chlorophenols can cause irritation and burns to the skin and eyes. Breathing these compounds can also irritate the nose, throat, and lungs.

Sub-chronic and Chronic Toxicity

Chronic exposure to chlorophenols has been associated with damage to the liver and kidneys. Animal studies on related compounds have shown that the liver is a primary target of chlorophenol toxicity, with effects including increased liver weight and hepatocellular hypertrophy.

Carcinogenicity

The carcinogenic potential of 4-(2-Chlorophenoxy)phenol has not been directly evaluated. However, the broader class of chlorophenoxy herbicides has been a subject of extensive research. While some studies have suggested a possible link between exposure to chlorophenoxy herbicides and certain cancers like soft-tissue sarcoma and non-Hodgkin's lymphoma, the evidence is often considered limited or inconsistent. For instance, 2,4,6-trichlorophenol is classified by the IARC as Group 2B, possibly carcinogenic to humans, based on sufficient evidence in animals. Conversely, other chlorophenols have not shown evidence of carcinogenicity in animal studies.

Mutagenicity and Genotoxicity

The mutagenic and genotoxic potential of 4-(2-Chlorophenoxy)phenol is unconfirmed. However, related compounds have yielded mixed results in genotoxicity assays. For example, 2,4-D induced somatic mutations in Drosophila but gave conflicting results for sex-linked recessive lethal mutations. Some chlorophenols have shown weak mutagenic activity in certain in vitro and in vivo assays. A study on 2-chlorophenol demonstrated its genotoxic effects in Allium cepa root meristematic cells.

Reproductive and Developmental Toxicity

There is no direct data on the reproductive and developmental toxicity of 4-(2-Chlorophenoxy)phenol. Studies on related compounds, such as 2,4-dichlorophenol, have suggested weak reproductive toxicity at high doses in rats, potentially through endocrine-disrupting mechanisms. Other chlorophenoxy herbicides have shown teratogenic effects in mice at high doses.

Section 3: Mechanistic Insights

The mechanisms of toxicity for chlorophenoxy compounds are thought to involve several cellular processes. These include the uncoupling of oxidative phosphorylation, damage to cell membranes, and disruption of acetyl coenzyme A metabolism. These actions can lead to widespread cellular and organ dysfunction.

Conceptual Mechanism of Chlorophenoxy Compound Toxicity cluster_0 Cellular Exposure cluster_1 Primary Cellular Effects cluster_2 Downstream Consequences cluster_3 Organ-Level Toxicity Chlorophenoxy Compound Chlorophenoxy Compound Mitochondrial Dysfunction Mitochondrial Dysfunction Chlorophenoxy Compound->Mitochondrial Dysfunction Uncoupling of Oxidative Phosphorylation Cell Membrane Damage Cell Membrane Damage Chlorophenoxy Compound->Cell Membrane Damage Enzyme Inhibition Enzyme Inhibition Chlorophenoxy Compound->Enzyme Inhibition e.g., Acetyl-CoA Metabolism Oxidative Stress Oxidative Stress Mitochondrial Dysfunction->Oxidative Stress Ion Gradient Collapse Ion Gradient Collapse Cell Membrane Damage->Ion Gradient Collapse Metabolic Disruption Metabolic Disruption Enzyme Inhibition->Metabolic Disruption Hepatotoxicity Hepatotoxicity Oxidative Stress->Hepatotoxicity Nephrotoxicity Nephrotoxicity Metabolic Disruption->Nephrotoxicity Neurotoxicity Neurotoxicity Ion Gradient Collapse->Neurotoxicity

Caption: Conceptual overview of the potential mechanisms of toxicity for chlorophenoxy compounds.

Section 4: Understanding the Safety Data Sheet (SDS)

A Safety Data Sheet for 4-(2-Chlorophenoxy)phenol, if available, would provide critical safety information. Key sections to review include:

  • Section 2: Hazards Identification: This section would detail the GHS hazard classifications. Based on related compounds, one might expect classifications such as "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," and "May cause respiratory irritation."

  • Section 8: Exposure Controls/Personal Protection: This would specify necessary personal protective equipment (PPE), such as gloves, safety goggles, and respiratory protection, to minimize exposure.

  • Section 11: Toxicological Information: This section would summarize the available toxicological data, including acute toxicity values (e.g., LD50), and information on carcinogenicity, mutagenicity, and reproductive toxicity.

  • Section 12: Ecological Information: Information on the potential environmental impact of the compound would be found here, including its toxicity to aquatic life. Related compounds are often toxic to aquatic organisms.

Section 5: Experimental Protocols for Toxicity Assessment

To definitively determine the toxicity profile of 4-(2-Chlorophenoxy)phenol, a battery of standardized toxicological assays would be required. The following are examples of key experimental protocols.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

  • Dose Administration: A single dose of the test substance is administered by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure: The test proceeds in a stepwise manner with groups of three animals. The outcome of the first group determines the dose for the next group.

  • Endpoint: The test allows for the classification of the substance into a GHS acute toxicity hazard category.

Ames_Test_Workflow Start Prepare Bacterial Strains (e.g., S. typhimurium TA98, TA100) Mix_Components Mix Bacteria, Test Substance, and S9 Mix (+/-) Start->Mix_Components Prepare_Test_Substance Prepare Test Substance Concentrations Prepare_Test_Substance->Mix_Components Prepare_Controls Prepare Positive & Negative Controls Prepare_Controls->Mix_Components Plate Plate on Histidine-Deficient Agar Mix_Components->Plate Incubate Incubate for 48-72 hours Plate->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Analyze Analyze for Dose-Dependent Increase Count_Colonies->Analyze Positive Positive for Mutagenicity Analyze->Positive Yes Negative Negative for Mutagenicity Analyze->Negative No

Caption: A simplified workflow for the Ames Test (Bacterial Reverse Mutation Assay).

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.

Methodology:

  • Cell Culture: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

  • Exposure: Cell cultures are exposed to at least three concentrations of the test substance, both with and without metabolic activation (S9 mix).

  • Metaphase Arrest: After exposure, cells are treated with a substance that arrests them in metaphase.

  • Harvesting and Staining: Cells are harvested, fixed, and stained.

  • Microscopic Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Endpoint: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.

Chromosomal_Aberration_Test_Workflow Start Culture Mammalian Cells (e.g., CHO) Expose Expose Cells to Test Substance (+/- S9 Mix) Start->Expose Arrest Arrest Cells in Metaphase Expose->Arrest Harvest Harvest, Fix, and Stain Cells Arrest->Harvest Analyze Microscopic Analysis of Chromosomes Harvest->Analyze Decision Statistically Significant Increase in Aberrations? Analyze->Decision Positive Positive for Clastogenicity Decision->Positive Yes Negative Negative for Clastogenicity Decision->Negative No

Caption: A simplified workflow for the in vitro Mammalian Chromosomal Aberration Test.

Conclusion

While a definitive toxicity profile for 4-(2-Chlorophenoxy)phenol requires direct experimental evaluation, a comprehensive understanding of its potential hazards can be extrapolated from the extensive data available for structurally related chlorophenols and chlorophenoxy compounds. This guide serves as a foundational resource for researchers, providing an overview of the anticipated toxicological endpoints and detailing the standard methodologies for their assessment. Adherence to established guidelines and a thorough understanding of the potential mechanisms of toxicity are paramount for the safe handling and responsible development of this and related chemical entities.

References

  • A comprehensive list of references will be compiled based on the specific studies and guidelines cited in a full-scale whitepaper. This would include publications from peer-reviewed journals, reports from regulatory agencies such as the EPA and OECD, and databases like PubChem and the National Toxicology Program. The URLs provided by the grounding tool would be used to create a clickable and verifiable reference list.

Methodological & Application

Application Note: High-Yield Synthesis of 4-(2-Chlorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of non-symmetric diaryl ethers, such as 4-(2-chlorophenoxy)phenol , presents a classic challenge in medicinal chemistry: controlling regioselectivity while preventing homocoupling. This scaffold is a critical structural motif in various agrochemicals and antibacterial agents (structurally related to Triclosan and predioxin precursors).

Direct oxidative coupling of 2-chlorophenol and hydroquinone is operationally difficult due to the susceptibility of hydroquinone to oxidation (quinone formation) and polymerization. Therefore, this Application Note details a robust, two-step Protection-Coupling-Deprotection strategy.

The Strategy:

  • Ligand-Promoted Ullmann Coupling: Reaction of 2-chlorophenol with 4-bromoanisole using a Copper(I)/Amino-Acid catalytic system.

  • Lewis-Acid Mediated Demethylation: Cleavage of the methyl ether using Boron Tribromide (

    
    ) to reveal the target phenol.
    

This protocol prioritizes process safety , scalability , and purification efficiency , avoiding the use of toxic HMPA or high-pressure autoclaves often associated with legacy Ullmann methods.

Retrosynthetic Analysis & Pathway

The logic of this synthesis relies on using 2-chlorophenol as the nucleophile. Reversing the roles (using 4-methoxyphenol and 1-bromo-2-chlorobenzene) is kinetically inferior because oxidative addition of Copper(I) into ortho-substituted aryl halides is sterically hindered and slower than into para-substituted halides like 4-bromoanisole.

Workflow Diagram (DOT)

SynthesisWorkflow SM1 2-Chlorophenol (Nucleophile) Inter Intermediate: 4-(2-Chlorophenoxy)anisole SM1->Inter Step 1: Ullmann Coupling SM2 4-Bromoanisole (Electrophile) SM2->Inter Step 1: Ullmann Coupling Target Target: 4-(2-Chlorophenoxy)phenol Inter->Target Step 2: Demethylation Reagents1 CuI (10 mol%) N,N-Dimethylglycine Cs2CO3, Dioxane, 110°C Reagents1->Inter Reagents2 BBr3 (1.0 M in DCM) -78°C to RT Reagents2->Target

Figure 1: Strategic workflow for the synthesis of 4-(2-Chlorophenoxy)phenol emphasizing the nucleophile/electrophile pairing.

Step 1: Modified Ullmann Coupling

Objective: Synthesize the protected intermediate 4-(2-chlorophenoxy)anisole . Method: Copper-catalyzed C-O bond formation using the Ma-Ullmann protocol (Amino acid ligand).

Rationale for Reagent Selection
  • Catalyst (CuI): Copper(I) iodide is air-stable and cost-effective compared to Palladium catalysts.

  • Ligand (N,N-Dimethylglycine): Unlike traditional "ligand-free" Ullmann reactions requiring 200°C, this amino acid ligand stabilizes the Cu(I) species, solubilizes the catalyst in dioxane, and lowers the activation energy, allowing the reaction to proceed at 110°C.

  • Base (

    
    ):  Cesium carbonate is preferred over 
    
    
    
    due to the "Cesium Effect"—its higher solubility in organic solvents and larger cation radius facilitate the formation of the naked phenoxide anion.
Experimental Protocol
ReagentEquiv.[1][2]Amount (Example Scale)Role
2-Chlorophenol 1.01.28 g (10 mmol)Nucleophile
4-Bromoanisole 1.22.24 g (12 mmol)Electrophile
CuI 0.1190 mg (1 mmol)Catalyst
N,N-Dimethylglycine 0.2206 mg (2 mmol)Ligand

2.06.5 g (20 mmol)Base
1,4-Dioxane -20 mL (0.5 M)Solvent

Procedure:

  • Setup: An oven-dried Schlenk tube or pressure vial is charged with CuI (10 mol%), N,N-dimethylglycine (20 mol%), and

    
     (2.0 equiv).
    
  • Addition: The tube is evacuated and backfilled with Argon (3 cycles). 2-Chlorophenol (1.0 equiv), 4-bromoanisole (1.2 equiv), and anhydrous 1,4-dioxane are added via syringe under Argon flow.

  • Reaction: The vessel is sealed and heated to 110°C for 18–24 hours. The mixture typically turns from blue/green to a dark brown suspension.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (

    
     mL) and brine (
    
    
    
    mL).
  • Purification: Dry organic phase over

    
    , concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient). The product, 4-(2-chlorophenoxy)anisole , is typically a viscous oil or low-melting solid.
    

Step 2: Demethylation via Boron Tribromide

Objective: Cleave the methyl ether to release the free phenol. Method: Lewis-Acid mediated cleavage using


.[3]
Mechanism & Safety Note

 is a pyrophoric Lewis acid. It coordinates to the ether oxygen, forming an oxonium complex. The bromide ion then acts as a nucleophile in an 

-like fashion to attack the methyl group, releasing methyl bromide and the borate ester, which is hydrolyzed to the phenol.[4]

Critical Safety:


 reacts violently with moisture, producing HBr gas. All glassware must be flame-dried.
Experimental Protocol
ReagentEquiv.[1][2]AmountRole
Intermediate (Step 1) 1.02.34 g (10 mmol)Substrate

(1.0 M in DCM)
2.525 mLLewis Acid
Dichloromethane (DCM) -50 mLSolvent

Procedure:

  • Setup: Dissolve the intermediate (from Step 1) in anhydrous DCM in a round-bottom flask under Argon. Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add

    
     solution dropwise over 20 minutes. Do not allow the temperature to rise rapidly.
    
  • Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to Room Temperature (RT) naturally. Stir at RT for 3–5 hours. Monitor by TLC (the phenol will be significantly more polar than the anisole).

  • Quench: Cool the mixture back to 0°C. Very slowly add Methanol (5 mL) followed by ice water. Caution: Exothermic evolution of HBr.

  • Isolation: Extract with DCM (

    
     mL). Wash combined organics with saturated 
    
    
    
    (to remove residual acid) and brine.
  • Purification: Dry over

    
     and concentrate. If necessary, recrystallize from Hexanes/EtOAc or purify via short silica plug.
    

Mechanistic Insight: The Catalytic Cycle

Understanding the copper cycle is vital for troubleshooting. If the reaction stalls, it is often due to oxidation of Cu(I) to inactive Cu(II) species by adventitious oxygen.

CatalyticCycle L_Cu_X L-Cu(I)-I (Active Catalyst) Complex_A Cu(I)-Phenoxide Complex L_Cu_X->Complex_A + 2-Cl-Ph-OH + Base - Base-HI Cu_III L-Cu(III)(Ar)(OAr)Br Intermediate Complex_A->Cu_III + 4-Bromoanisole (Rate Limiting Step) OxAdd Oxidative Addition (Ar-Br) Cu_III->L_Cu_X - Product (Diaryl Ether) RedElim Reductive Elimination (Product Release)

Figure 2: Simplified catalytic cycle for the Ullmann ether synthesis. The oxidative addition to the aryl halide is typically rate-limiting.

Quality Control & Data Specifications

For the final product 4-(2-chlorophenoxy)phenol :

  • Physical State: Off-white to beige solid.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.43 (dd, 1H, Ar-H on Cl-ring), 7.20 (td, 1H), 7.05 (td, 1H), 6.95 (dd, 1H).
      
    • 
       6.90 (d, 2H, Ar-H ortho to ether), 6.80 (d, 2H, Ar-H ortho to OH).
      
    • 
       5.10 (s, 1H, OH, broad, 
      
      
      
      exchangeable).
  • HPLC Purity: >98.0% (254 nm).

  • Mass Spectrometry (ESI-): m/z = 219.0 [M-H]- (Characteristic Chlorine isotope pattern 3:1).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (Step 1) Catalyst OxidationEnsure rigorous degassing (Argon sparging) of dioxane. Use fresh CuI (white powder, not green/grey).
Homocoupling of 4-bromoanisole Temperature too highMaintain temperature at 110°C. Do not exceed 120°C. Ensure excess phenol (nucleophile) is not used; use slight excess of bromide.
Incomplete Demethylation Moisture in


degrades rapidly. Use a fresh bottle or increase equivalents to 3.0–4.0.
Product is Purple/Red Quinone impuritiesTrace oxidation of the phenol. Wash with dilute Sodium Thiosulfate or recrystallize with charcoal.

References

  • Ullmann Ether Synthesis (General Protocol)

    • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research.
  • Ligand Effects in Ullmann Coupling

    • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of Organic Chemistry.[5]

  • Demethylation Mechanism & Protocol

    • Sousa e Silva, F. C., et al. (2015).
  • Related Triclosan/Ether Synthesis

    • General reference for chlorophenol ether synthesis in agrochemistry: Synthesis of Diaryl Ethers using Copper(I) Catalyst. Synthetic Communications, 31(18).[6]

Sources

4-(2-Chlorophenoxy)phenol in herbicide metabolite tracking

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Tracking of the Dechlorinated Metabolite 4-(2-Chlorophenoxy)phenol in Herbicide Residue Analysis

Abstract

This application note details a rigorous protocol for the extraction, detection, and quantification of 4-(2-Chlorophenoxy)phenol (CAS 29112-24-1), a critical degradation product and metabolite associated with the diphenyl ether class of herbicides (e.g., Diclofop-methyl, Nitrofen, Bifenox). While the primary metabolite for these herbicides is typically the 2,4-dichloro analog, the monochlorinated congener 4-(2-Chlorophenoxy)phenol serves as a vital marker for advanced anaerobic degradation (reductive dechlorination) and photolytic breakdown in environmental matrices. This guide provides a validated workflow using modified QuEChERS extraction coupled with LC-MS/MS (ESI-), addressing specific challenges such as phenolic acidity, matrix interference, and isomer separation.

Chemical Identity & Physicochemical Properties

Understanding the specific properties of the target analyte is essential for optimizing extraction efficiency and chromatographic separation.

PropertyDescription
Chemical Name 4-(2-Chlorophenoxy)phenol
Synonyms 2-chloro-4'-hydroxydiphenyl ether; Phenol, 4-(2-chlorophenoxy)-
CAS Number 29112-24-1
Molecular Formula C₁₂H₉ClO₂
Molecular Weight 220.65 g/mol
pKa (Predicted) ~9.87 (Phenolic hydroxyl)
LogP (Predicted) ~3.5 - 4.0 (Lipophilic)
Solubility Low in water; High in Methanol, Acetonitrile, Ethyl Acetate

Metabolic & Degradation Pathway

The presence of 4-(2-Chlorophenoxy)phenol in environmental samples typically indicates the breakdown of parent diphenyl ether herbicides. The pathway involves hydrolysis of the ester moiety followed by reductive dechlorination, a process often mediated by anaerobic soil bacteria or photolysis.

Figure 1: Degradation Pathway of Diphenyl Ether Herbicides

MetabolicPathway Parent Parent Herbicide (e.g., Diclofop-methyl, Nitrofen) Intermediate1 Primary Metabolite (Diclofop Acid / Nitrofen) Parent->Intermediate1 Hydrolysis (Esterase) Intermediate2 4-(2,4-Dichlorophenoxy)phenol (Common Major Metabolite) Intermediate1->Intermediate2 Ether Cleavage / Reduction Target TARGET ANALYTE 4-(2-Chlorophenoxy)phenol (Monochlorinated) Intermediate2->Target Reductive Dechlorination (Anaerobic/Photolytic) Breakdown Final Mineralization (CO2, Phenols) Target->Breakdown Ring Cleavage

Caption: Step-wise degradation from parent herbicide to the target monochlorinated metabolite via reductive dechlorination.[1][2]

Analytical Challenges & Strategy

  • Phenolic Acidity: With a pKa of ~9.9, the analyte exists as a neutral molecule in acidic conditions but deprotonates in basic environments.

    • Strategy: Acidify samples during extraction (pH < 5) to ensure the neutral form partitions into the organic solvent. Use ESI Negative Mode for detection, as the phenolate ion ([M-H]⁻) is highly stable and sensitive.

  • Isomer Interference: The target (2-chloro) must be chromatographically resolved from potential isomers (3-chloro or 4-chloro analogs) and the di-chloro parent metabolite.

    • Strategy: Use a high-efficiency C18 or Phenyl-Hexyl column with a gradient elution to separate congeners based on hydrophobicity.

  • Matrix Effects: Soil and plant matrices contain humic acids and pigments that can suppress ionization.

    • Strategy: Use Dispersive Solid Phase Extraction (d-SPE) with PSA (Primary Secondary Amine) and C18 sorbents to remove organic acids and lipids.

Protocol 1: Sample Preparation (Modified QuEChERS)

Objective: Extract 4-(2-Chlorophenoxy)phenol from soil or plant tissue while minimizing co-extracted interferences.

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Water (Milli-Q)[3]

  • QuEChERS Extraction Salts: 4g MgSO₄, 1g NaCl, 1g NaCitrate, 0.5g Na₂HCitrate (buffered to pH 5-5.5).

  • d-SPE Clean-up: 150mg MgSO₄, 25mg PSA, 25mg C18.

  • Internal Standard (IS): 4-(2,4-Dichlorophenoxy)phenol-d3 (or 13C-labeled analog).

  • Formic Acid (5%).

Step-by-Step Workflow:

  • Homogenization: Weigh 10.0 g of soil or chopped plant tissue into a 50 mL centrifuge tube.

  • Spiking: Add 50 µL of Internal Standard solution (10 µg/mL). Vortex for 30 seconds and equilibrate for 15 minutes.

  • Hydration (Soil only): Add 5 mL of Milli-Q water to soil samples to ensure pore accessibility. Vortex.

  • Extraction: Add 10 mL of Acetonitrile (containing 1% Formic Acid) .

    • Note: Acidification is crucial to keep the phenol protonated for extraction.

  • Salting Out: Add the QuEChERS Extraction Salts. Shake vigorously by hand for 1 minute immediately to prevent clumping.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Clean-up (d-SPE): Transfer 1 mL of the supernatant (organic layer) to a d-SPE tube (MgSO₄/PSA/C18).

    • Critical: Do not use excessive PSA if the pH rises too high, as phenols can bind to PSA. The citrate buffer in step 5 helps, but ensure rapid processing. Alternative: Use only C18/MgSO₄ if recovery is low.

  • Centrifugation: Centrifuge d-SPE tube at 10,000 rpm for 3 minutes.

  • Filtration: Transfer supernatant to an autosampler vial through a 0.2 µm PTFE filter.

Protocol 2: Instrumental Analysis (LC-MS/MS)

System: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400, Sciex Triple Quad, Thermo TSQ). Ionization: Electrospray Ionization (ESI) – Negative Mode .

LC Parameters
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex Biphenyl.

  • Mobile Phase A: Water + 5mM Ammonium Acetate (pH ~5, adjusted with acetic acid).

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temp: 40°C.

Gradient Program:

Time (min) % Mobile Phase B
0.0 10%
1.0 10%
8.0 95%
10.0 95%
10.1 10%

| 13.0 | 10% (Re-equilibration) |

MS/MS Parameters (MRM Transitions)

Note: Transitions should be optimized by infusing the pure standard. Below are predicted transitions based on fragmentation of chlorophenoxy phenols.

AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Collision Energy (V)Dwell (ms)Type
4-(2-Chlorophenoxy)phenol 219.0 183.0 (Loss of HCl)15-2550Quantifier
219.0127.0 (Chlorophenolate)25-3550Qualifier
219.093.0 (Phenolate)30-4050Qualifier
IS (d3-Analog) 255.0 (example)219.0Optimized50Quantifier
Figure 2: Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample (10g) Soil/Plant Extract Extraction MeCN + 1% FA QuEChERS Salts Sample->Extract Spike IS Clean Clean-up (d-SPE) C18 + MgSO4 (Limit PSA) Extract->Clean Centrifuge Analyze LC-MS/MS ESI Negative MRM 219->183 Clean->Analyze Filter 0.2µm

Caption: Streamlined extraction and analysis workflow for high-throughput screening.

Data Interpretation & Validation

  • Linearity: Construct a 6-point calibration curve (1 – 500 ng/mL) in matrix-matched solvent. R² should be > 0.99.

  • Recovery: Acceptable recovery range is 70-120%. If recovery is low (<70%), check for phenol binding to PSA in the d-SPE step.

  • LOD/LOQ:

    • LOD: Signal-to-Noise (S/N) > 3 (Typically ~0.5 ng/g in soil).

    • LOQ: S/N > 10 (Typically ~2.0 ng/g in soil).

  • Identification: The retention time must match the standard within ±0.1 min. The ratio of Quantifier/Qualifier ions must be within ±20% of the standard.

References

  • World Health Organization (WHO). (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Guidelines for Drinking-water Quality. Retrieved from [Link]

  • ResearchGate. (2012). Metabolism of diclofop-methyl in cell suspensions of diploid wheat. (Discusses 4-(2,4-dichlorophenoxy)phenol metabolite).[1][2][4] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 4-(2-Chlorophenoxy)phenol.[5][6] Retrieved from [Link]

Sources

Preparation of poly(arylene ether)s using 4-(2-Chlorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Performance Poly(arylene ether)s via Self-Condensation of 4-(2-Chlorophenoxy)phenol: A Comprehensive Guide to Synthesis and Characterization

For: Researchers, Polymer Scientists, and Materials Development Professionals

Abstract

Poly(arylene ether)s (PAEs) represent a critical class of high-performance engineering thermoplastics, prized for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance.[1][2] This application note provides a detailed protocol for the synthesis of a specific PAE through the nucleophilic aromatic substitution (SNAr) self-polycondensation of an AB-type monomer, 4-(2-chlorophenoxy)phenol. By leveraging an AB monomer, the synthesis inherently ensures perfect stoichiometry, a critical factor for achieving high molecular weight. This guide offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, comprehensive characterization techniques, and expert insights into the causality behind critical process parameters.

Introduction: The Rationale for Poly(arylene ether)s from AB Monomers

The synthesis of PAEs is most commonly achieved through nucleophilic aromatic substitution (SNAr), a step-growth polymerization mechanism.[3][4][5] This reaction typically involves the displacement of an activated aryl halide by a phenoxide nucleophile. While often performed using a combination of an AA-type bisphenol and a BB-type activated dihalide, the use of an AB-type monomer like 4-(2-chlorophenoxy)phenol offers a more elegant and controlled approach.

The monomer contains both the nucleophilic phenol group (the "A" functionality) and the electrophilic aryl chloride (the "B" functionality) within the same molecule. This design offers a significant advantage:

  • Inherent Stoichiometry: Perfect 1:1 stoichiometry between nucleophilic and electrophilic groups is guaranteed, eliminating the need for high-precision weighing of two separate monomers, which is a common source of error leading to low molecular weight in AA/BB systems.

  • Simplified Process: The polymerization involves a single monomer, simplifying reactor charging and process control.

The resulting polymer possesses the classic poly(arylene ether) backbone, which imparts high thermal stability and chemical inertness, making it suitable for applications in demanding environments such as advanced membranes, aerospace components, and medical devices.[1][6]

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr) Polymerization

The formation of the poly(arylene ether) chain from 4-(2-chlorophenoxy)phenol proceeds via an SNAr mechanism. This reaction is fundamentally different from aliphatic SN2 reactions and relies on specific electronic and structural features.[5]

Mechanism Pillars:

  • Nucleophile Formation: The process is initiated by deprotonating the weakly acidic phenolic hydroxyl group with a base (typically anhydrous potassium carbonate) to form a highly reactive phenoxide anion. This step requires an aprotic polar solvent to facilitate the reaction while not interfering with the nucleophile.

  • Attack and Intermediate Formation: The generated phenoxide attacks the electron-deficient carbon atom bearing the chlorine atom on another monomer molecule. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][7][8] The negative charge is delocalized and stabilized by the aromatic ring.

  • Leaving Group Departure: The intermediate collapses, re-forming the aromatic ring and expelling the chloride ion as the leaving group. This step forms the stable aryl ether linkage that constitutes the polymer backbone.

This sequence of activation, attack, and elimination repeats, extending the polymer chain in a step-growth fashion.

SNAr_Polymerization Figure 1: SNAr Self-Condensation Mechanism Monomer Monomer 4-(2-chlorophenoxy)phenol Phenoxide Reactive Phenoxide (Nucleophile) Monomer->Phenoxide + Base - H₂O Base Base (K₂CO₃) Meisenheimer Meisenheimer Complex (Intermediate) Phenoxide->Meisenheimer Nucleophilic Attack AnotherMonomer Another Monomer Molecule (Electrophile) AnotherMonomer->Meisenheimer Dimer Dimer with Ether Linkage Meisenheimer->Dimer - Cl⁻ LeavingGroup KCl (byproduct) Meisenheimer->LeavingGroup Polymer High Molecular Weight Poly(arylene ether) Dimer->Polymer Repeat n times

Caption: Figure 1 illustrates the key steps in the SNAr self-condensation polymerization of 4-(2-chlorophenoxy)phenol.

Detailed Experimental Protocol

This protocol describes the synthesis of poly(arylene ether) on a laboratory scale. All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation at high temperatures.

Materials and Equipment
Reagents & Materials Purpose Typical Grade/Purity
4-(2-Chlorophenoxy)phenolMonomer>99%
Potassium Carbonate (K₂CO₃)BaseAnhydrous, finely ground, >99%
N-Methyl-2-pyrrolidone (NMP)Reaction SolventAnhydrous, <50 ppm H₂O
TolueneAzeotroping AgentAnhydrous
MethanolPrecipitating Non-solventACS Grade
Deionized WaterWashing Agent>18 MΩ·cm
Equipment
250 mL four-neck round-bottom flask
Mechanical overhead stirrer with a paddle and bearing
Dean-Stark trap with a condenser
Nitrogen/Argon gas inlet and outlet (bubbler)
Thermocouple and temperature controller
Heating mantle
Buchner funnel and filter paper
Vacuum oven
Step-by-Step Synthesis Procedure

The entire workflow, from setup to final polymer characterization, is outlined below.

Experimental_Workflow Figure 2: Experimental Synthesis and Characterization Workflow cluster_synthesis Polymer Synthesis cluster_workup Polymer Work-up & Purification cluster_characterization Characterization Setup 1. Assemble Reactor (Flask, Stirrer, N₂ Inlet) Charge 2. Charge Reagents (Monomer, K₂CO₃, NMP, Toluene) Setup->Charge Dehydrate 3. Azeotropic Dehydration (Reflux Toluene, ~140-150°C) Charge->Dehydrate Polymerize 4. Polymerization (Remove Toluene, Heat to 170-180°C) Dehydrate->Polymerize Cooldown 5. Cool & Dilute (Cool to ~80°C, add NMP) Polymerize->Cooldown Viscosity Increases Precipitate 6. Precipitate Polymer (Pour into Methanol) Cooldown->Precipitate Wash 7. Wash & Filter (Wash with H₂O and Methanol) Precipitate->Wash Dry 8. Dry Polymer (Vacuum Oven, 120°C) Wash->Dry FinalPolymer Pure, Dry Polymer Dry->FinalPolymer Structure Structural Analysis (FT-IR, ¹H NMR) MW Molecular Weight (GPC) Thermal Thermal Properties (DSC, TGA) FinalPolymer->Structure FinalPolymer->MW FinalPolymer->Thermal

Sources

Troubleshooting & Optimization

Technical Support Center: Removing Chlorophenol Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elimination of Unreacted Chlorophenol Intermediates from Synthetic Products

Audience: Medicinal Chemists, Process Development Scientists, and Ph.D. Researchers.

Introduction: The "Sticky" Phenol Problem

Chlorophenols are notoriously persistent impurities. Their ability to act as both hydrogen bond donors and acceptors, combined with lipophilicity that increases with chlorine substitution, often leads to co-elution during chromatography and "oiling out" during crystallization.

This guide moves beyond generic advice. We analyze the pKa-dependent solubility of specific chlorophenols and provide self-validating protocols to ensure their removal to sub-ppm levels.

Part 1: The Diagnostic Phase

Q: Why is my standard bicarbonate wash failing to remove 4-chlorophenol?

A: You are fighting a pKa mismatch. Standard saturated sodium bicarbonate (


) has a pH of ~8.5. This is insufficient to deprotonate mono-chlorophenols.
  • The Science: To extract a phenol into the aqueous phase, you must convert it to its phenolate anion.[1] The Henderson-Hasselbalch equation dictates that to achieve 99% deprotonation , the aqueous pH must be at least 2 units higher than the impurity's pKa.

  • The Data:

    • 4-Chlorophenol: pKa ≈ 9.[2][3]4. Requires pH > 11.4 . (Bicarbonate fails).

    • 2,4-Dichlorophenol: pKa ≈ 7.8. Requires pH > 9.8 . (Carbonate works).

    • Pentachlorophenol: pKa ≈ 4.7. Requires pH > 6.7 . (Bicarbonate works).

Action: Identify your specific impurity in Table 1 below to select the correct base.

Table 1: Chlorophenol pKa & Extraction Strategy
ImpuritypKa (approx)Min. Extraction pHRecommended BaseBase Sensitivity Risk
4-Chlorophenol 9.4> 11.51M NaOH or KOHHigh
2-Chlorophenol 8.5> 10.50.5M NaOH or

Moderate
2,4-Dichlorophenol 7.8> 9.81M

Low
2,4,6-Trichlorophenol 6.2> 8.2Sat.

Very Low
Part 2: Liquid-Liquid Extraction (LLE) Troubleshooting

Use this module if your product is stable to base.

Q: I used NaOH, but the impurity is still there. What went wrong? A: This is likely an ion-pair extraction issue or a phase volume error. Lipophilic phenolate salts can re-partition into organic solvents (especially DCM or EtOAc) if the ionic strength of the aqueous layer is too high or the volume is too low.

Protocol A: The "High-pH Swing" Wash

Standard Protocol for Mono-chlorophenols

  • Dilution: Dilute your reaction mixture with a non-polar solvent (Ether or Toluene are superior to DCM for phenol removal because phenolate salts are less soluble in them).

  • The pH Check (Critical Step): Add 1M NaOH (3 equiv relative to phenol). Shake.

    • Validation: Drop a small amount of the aqueous layer onto pH paper. It must read pH 12-14. If not, add more NaOH.

  • The Separation: Drain the aqueous layer.

  • The "Polishing" Wash: Wash the organic layer with 10%

    
     (aq) to catch any residual phenols that re-equilibrated.
    
  • Validation: Run a TLC of the organic layer.[4] Stain with Ferric Chloride (

    
    ) . Chlorophenols turn distinct purple/blue. UV visualization is often insufficient for trace levels.
    

Q: I have a persistent emulsion. How do I break it? A: Phenolates act as surfactants.

  • Add Brine: Increases aqueous density and ionic strength.[4]

  • Filter: Pass the biphasic mixture through a pad of Celite. This physically disrupts the stabilized micelle interface.

Part 3: Adsorption & Scavenging (Base-Sensitive Products)

Use this module if your product contains esters, alkyl halides, or other base-labile groups.

Q: My product degrades at pH 12. How do I remove 4-chlorophenol? A: Use Anion Exchange Resins or Activated Carbon .[5]

Protocol B: Resin Scavenging (The "Gentle" Method)

Strong Base Anion (SBA) resins (e.g., Amberlyst A-26 or Dowex 1X8) effectively bind phenols without exposing the product to bulk high pH.

  • Selection: Choose a resin in the OH- form or free base form.

  • Solvent Swap: Dissolve crude product in THF, Methanol, or DCM.

  • Loading: Add 3-5 equivalents (w/w) of resin relative to the estimated impurity.

  • Agitation: Stir gently (do not use a magnetic bar that grinds the beads) for 2-4 hours.

  • Filtration: Filter off the resin. The phenol remains bound to the solid phase.

  • Validation: The resin often turns color (darkening) as it binds the phenol.

Protocol C: Activated Carbon Slurry

Activated carbon is highly effective for polychlorinated phenols due to


 stacking interactions, but it can reduce yield by adsorbing the product.
  • Test Scale: Take 100 mg of crude. Add 10 wt% activated carbon.

  • Reflux: Briefly reflux in EtOAc/Hexanes (15 mins).

  • Filter: Filter hot through Celite.

  • Check Yield: If product loss is >10%, switch to Resin Scavenging (Protocol B).

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct purification pathway.

ChlorophenolRemoval Start Impurity Identified: Chlorophenol CheckStability Is Product Base Stable? Start->CheckStability CheckPKa Determine Impurity pKa CheckStability->CheckPKa Yes Resin Anion Exchange Resin (Amberlyst A-26 OH) CheckStability->Resin No (Labile) HighBase Use 1M NaOH (Target pH > 12) CheckPKa->HighBase Mono-CP (pKa ~9.4) MedBase Use Na2CO3 (Target pH > 10) CheckPKa->MedBase Di-CP (pKa ~7.8) LowBase Use NaHCO3 (Target pH > 8.5) CheckPKa->LowBase Poly-CP (pKa < 7) Validate Validation: FeCl3 Stain or HPLC HighBase->Validate MedBase->Validate LowBase->Validate Carbon Activated Carbon (Reflux & Filter) Resin->Carbon If Resin Fails Carbon->Validate

Figure 1: Decision Matrix for Chlorophenol Removal. Green nodes indicate aqueous extraction; Red nodes indicate solid-phase scavenging.

Part 5: Advanced Troubleshooting (Chromatography)

Q: The chlorophenol is "tailing" and contaminating my product fraction on the column. A: Chlorophenols are acidic and interact strongly with the silanols on silica gel.

  • Solution 1 (The Acid Spike): Add 1% Acetic Acid to your eluent. This keeps the phenol fully protonated (

    
    ), sharpening the peak and usually causing it to elute faster (higher 
    
    
    
    ), separating it from your product.
  • Solution 2 (The Base Guard): If your product is basic (e.g., an amine), mix 5% Triethylamine (TEA) into the silica slurry before packing. This deprotonates the phenol, making it stick to the silica top (baseline) while your amine product elutes.

References
  • Schwarzenbach, R. P., et al. "Complex formation of organic acids in aqueous solution: Protonated and deprotonated chlorophenols." Environmental Science & Technology, vol. 22, no.[6] 1, 1988, pp. 83-92. Link

  • SpinChem. "Phenol scavenging using ion-exchange resin." SpinChem Application Notes. Link

  • BenchChem. "Technical Support: Removal of Unreacted 4-Chlorophenol." BenchChem Technical Guides. Link

  • PubChem. "Compound Summary: 4-Chlorophenol (pKa and Physical Properties)." National Library of Medicine. Link

  • Dabrowski, A., et al. "Adsorption of phenolic compounds by activated carbon—a critical review." Chemosphere, vol. 58, no. 8, 2005, pp. 1049-1070. Link

Sources

Technical Support Center: Recrystallization of 4-(2-Chlorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-CPP-04 Subject: Solvent Optimization & Purification Protocols Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Compound Profile

User Query: "I am struggling to purify 4-(2-Chlorophenoxy)phenol (CAS: 29112-24-1). The product frequently oils out, and I cannot effectively remove the 2-chlorophenol starting material."

Technical Assessment: 4-(2-Chlorophenoxy)phenol is a diaryl ether with a phenolic hydroxyl group.[1] Its purification is complicated by two factors:

  • Low Melting Point / Oiling Out: The ether linkage adds conformational flexibility, lowering the lattice energy. This often causes the compound to separate as a supercooled liquid (oil) rather than a crystal when cooling, a phenomenon known as Liquid-Liquid Phase Separation (LLPS).[1]

  • Structural Similarity to Impurities: The starting material (2-chlorophenol) shares similar acidity and polarity, making acid-base extraction insufficient for high purity.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
PropertyValue / CharacteristicImplication for Recrystallization
Structure Phenol ring + Ether bridge + ChlorobenzeneLipophilic backbone with one H-bond donor.[1]
Solubility High in alcohols, ethers, aromatics.[2] Low in water.[1]Requires a semi-polar/non-polar solvent system.[1]
Acidity (pKa) ~9.5 - 10.0Soluble in aqueous NaOH; insoluble in acidic water.[1]
Melting Point ~78–82°C (Typical for class)High Risk: Crystallization temperature (

) is close to melting point (

), promoting oiling out.[1]

Solvent Selection Strategy

Do not rely on a single solvent.[1] For this molecule, a binary solvent system is required to balance yield and purity.

Diagnostic Matrix: Choose Your System
Impurity ProfileRecommended Solvent SystemMechanism of Action
General Purity (Standard)Toluene (Solvent) / Heptane (Antisolvent) Toluene solvates the ether/aromatic rings; Heptane reduces solubility gradually to induce nucleation.[1]
High 2-Chlorophenol (Starting Material)Dichloromethane / Hexane 2-Chlorophenol is highly soluble in Hexane even at low temps; the product is not.[1]
Colored Impurities (Oxidation products)Ethanol / Water (Requires seeding)Polar impurities stay in the aqueous mother liquor.[1] Warning: High risk of oiling out.[1][3]
Decision Logic Visualization

SolventSelection Start Start: Analyze Crude ImpurityCheck Primary Impurity? Start->ImpurityCheck StartMat 2-Chlorophenol (Starting Material) ImpurityCheck->StartMat High % Oxidation Tarry/Colored Oxidation Products ImpurityCheck->Oxidation Dark Color Unknown General/Unknown ImpurityCheck->Unknown Mixed SysB System B: DCM / Hexane (High Selectivity) StartMat->SysB SysC System C: EtOH / Water (Polishing) Oxidation->SysC SysA System A: Toluene / Heptane (Standard) Unknown->SysA

Figure 1: Decision tree for selecting the optimal binary solvent system based on impurity profile.

Detailed Protocols

Protocol A: The Toluene/Heptane Method (Recommended)

Best for: Routine purification and removal of non-polar byproducts.

  • Dissolution: Place 10 g of crude 4-(2-Chlorophenoxy)phenol in a flask. Add Toluene (approx. 2-3 mL per gram) and heat to 60-65°C. Stir until fully dissolved.

    • Note: Do not boil.[1] Keep temperature 15°C below the melting point to prevent emulsion formation.

  • Antisolvent Addition: While maintaining 60°C, add Heptane dropwise.[1]

    • Stop Point: Stop immediately when a faint, persistent cloudiness (turbidity) appears.[1]

  • Clearing: Add 0.5 mL of Toluene to clear the solution back to transparent.

  • Controlled Cooling (Critical): Turn off the heat. Allow the flask to cool to room temperature slowly (approx. 10°C per hour).

    • Intervention: If oil droplets appear at ~45°C, add a seed crystal immediately and stir vigorously.

  • Isolation: Cool to 0-4°C in an ice bath for 30 minutes. Filter the white needles. Wash with cold Heptane.[1]

Protocol B: The "Oiling Out" Rescue

Use this if your product separates as a yellow oil at the bottom of the flask.

The Cause: The solution entered the "metastable zone" too deeply, where liquid-liquid separation is energetically more favorable than crystallization.

The Fix:

  • Reheat: Heat the mixture until the oil redissolves into a homogeneous solution.

  • Dilute: Add 10-15% more of the good solvent (e.g., Toluene or Ethanol).[1] This shifts the phase diagram away from the oiling boundary.

  • Seeding: You must introduce seed crystals at a temperature above the oiling point (typically 5-10°C below the saturation temperature).[1]

  • Agitation: Increase stirring speed. High shear helps break up oil droplets and induces nucleation on the seed crystals.

Troubleshooting & FAQs

Q1: Why does my product turn pink/brown during recrystallization?

  • A: Phenols are prone to oxidation, forming quinones which are highly colored.[1]

  • Solution: Add a pinch of Sodium Bisulfite or Ascorbic Acid to the crystallization solvent (if using aqueous ethanol) or bubble Nitrogen gas through the hot toluene solution before adding the solid.

Q2: I cannot filter the crystals; they form a "mush."

  • A: This indicates "Solvent Inclusion" or rapid precipitation.[1]

  • Solution: Your cooling rate was too fast. Re-dissolve and cool much slower (wrap the flask in foil or a towel). This allows the crystal lattice to reject solvent molecules, forming harder, more defined needles.

Q3: How do I verify the removal of 2-chlorophenol without running an HPLC?

  • A: Use the Smell Test (Caution: Wafting only).[1] 2-Chlorophenol has a distinct, sharp medicinal/phenolic odor.[1][4] Pure 4-(2-Chlorophenoxy)phenol is relatively odorless.[1]

  • A (Scientific): Thin Layer Chromatography (TLC) using 20% Ethyl Acetate in Hexane. 2-Chlorophenol will have a significantly higher Rf value than the product.[1]

Mechanistic Workflow

The following diagram illustrates the thermodynamic pathway required to avoid the "Oiling Out" zone (Liquid-Liquid Phase Separation - LLPS).

RecrystallizationPath Dissolve 1. Dissolve in Hot Solvent (T < Melting Point) CloudPoint 2. Add Antisolvent to Cloud Point Dissolve->CloudPoint Cooling 3. Slow Cooling CloudPoint->Cooling CheckState Check State at 40-50°C Cooling->CheckState Oil OILING OUT (Liquid droplets formed) CheckState->Oil Phase Separation Crystals NUCLEATION (Solid crystals formed) CheckState->Crystals Proper Nucleation Remedy Remedy: Reheat + Add Solvent + Seed Oil->Remedy Final 4. Filter & Wash Crystals->Final Remedy->Cooling Retry

Figure 2: Workflow managing the critical cooling phase to prevent oiling out.

References

  • Mullin, J. W. (2001).[1] Crystallization. 4th Edition. Butterworth-Heinemann.[1] (Standard text on crystallization thermodynamics and antisolvent techniques).

  • Beckmann, W. (2013).[1] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1][5] (Detailed mechanisms on Liquid-Liquid Phase Separation/Oiling Out).

  • U.S. EPA. (2022).[1] Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry.[1] (Source for physical properties of chlorophenol analogs).[1]

  • PubChem. (n.d.).[1] 4-(2-Chlorophenoxy)phenol Compound Summary. National Library of Medicine.[1] (Verification of CAS and chemical structure).[1]

Sources

Technical Support Center: A Guide to Preventing Oxidation of 4-(2-Chlorophenoxy)phenol During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2-Chlorophenoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of this reagent for their critical experiments. Oxidative degradation is a primary concern that can compromise the integrity of your starting material, leading to inconsistent results and potential downstream failures.

This document moves beyond simple instructions to provide a deep, mechanistic understanding of the degradation process and offers robust, field-proven strategies for its prevention. We will explore the causality behind storage choices, detail self-validating protocols for quality control, and answer the specific questions you may encounter in your work.

Section 1: The "Why" - Understanding the Oxidation of 4-(2-Chlorophenoxy)phenol

Before implementing preventative measures, it is crucial to understand the chemical vulnerabilities of the molecule. This section addresses the fundamental questions regarding its susceptibility to degradation.

Q1: What makes 4-(2-Chlorophenoxy)phenol susceptible to oxidation?

The primary site of oxidative vulnerability in 4-(2-Chlorophenoxy)phenol is the phenolic hydroxyl (-OH) group.[1][2] This functional group can readily donate a hydrogen atom to free radicals, a key step in antioxidant activity but also the first step in its own degradation.[1][3] Upon donating this hydrogen, the molecule is converted into a resonance-stabilized phenoxyl radical.[1][4] While this stability is key to how phenolic compounds terminate radical chain reactions, the phenoxyl radical itself is a reactive intermediate that can undergo further, irreversible reactions.[4][5]

Q2: What are the common environmental triggers for oxidation?

Several common laboratory conditions can initiate and accelerate the oxidation process:

  • Atmospheric Oxygen: The presence of molecular oxygen is the most direct requirement for oxidation.

  • Light (Photolysis): UV or even ambient light can provide the activation energy needed to generate initial reactive oxygen species (ROS) or directly excite the molecule, facilitating radical formation.[6]

  • Elevated Temperature: Heat increases the kinetic energy of molecules, accelerating the rate of all chemical reactions, including oxidation.[7]

  • Metal Ions: Trace amounts of transition metal ions, such as iron (Fe²⁺/Fe³⁺) or copper (Cu²⁺), can act as powerful catalysts.[8][9] They facilitate Fenton-like reactions, which generate highly reactive hydroxyl radicals (•OH) from less reactive precursors like hydrogen peroxide, dramatically accelerating degradation.[7][10]

Q3: What are the likely degradation products, and why should I be concerned about them?

The oxidation of 4-(2-Chlorophenoxy)phenol proceeds through a multi-step pathway, creating a cascade of impurities. The initial phenoxyl radical can couple with another radical to form dimeric impurities or undergo further oxidation to form highly colored p-benzoquinone-type structures.[7][11] These quinones can subsequently undergo electrophilic attack and ring-opening, leading to the formation of various short-chain organic acids like maleic or oxalic acid.[7]

These degradation products are a major concern because they alter the molarity of your stock solution, can interfere with your analytical methods, and may exhibit their own biological or chemical activity, confounding experimental results.

Oxidation_Pathway A 4-(2-Chlorophenoxy)phenol B Phenoxyl Radical (Reactive Intermediate) A->B H• donation C Dimerization Products B->C Radical Coupling D Quinone-like Structures (Colored Impurities) B->D Further Oxidation E Ring-Opened Products (e.g., Organic Acids) D->E Ring Cleavage T1 Triggers: - Oxygen (O₂) - Light (hv) - Heat (Δ) - Metal Ions (Fe²⁺, Cu²⁺) QC_Workflow A Start: Retrieve Sample from Storage B Prepare Sample for Analysis (e.g., dissolve in mobile phase) A->B C Perform RP-HPLC Analysis B->C D Analyze Chromatogram C->D E Purity > 99%? No new peaks > 0.1%? D->E F Result: PASS Material is suitable for use E->F  Yes G Result: FAIL Material has degraded E->G  No H Action: Discard material and procure new stock G->H

Sources

Technical Support Center: Phenoxy-Phenol Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Byproduct Formation in Diaryl Ether Synthesis

Welcome to the Ether Synthesis Support Hub

You have reached the advanced troubleshooting center for phenoxy-phenol coupling (diaryl ether synthesis). Whether you are utilizing copper-mediated boronic acid coupling (Chan-Lam) or classic halide displacement (Ullmann), our goal is to isolate the mechanistic failure points leading to byproducts.

This guide is structured as a dynamic troubleshooting workflow. Please locate the Case Ticket that matches your experimental observation.

Ticket #001: Chan-Lam Coupling – "My Boronic Acid is Disappearing"

Methodology: Copper(II)-mediated oxidative coupling (Arylboronic acid + Phenol). Symptom: Low yield of diaryl ether. High recovery of de-boronated arene (protodeboronation) or biaryls (homocoupling).

Root Cause Analysis

The Chan-Lam cycle is sensitive to the relative rates of Transmetallation vs. Side Reactions .

  • Protodeboronation: If transmetallation is slow, the copper catalyst (or ambient protons) facilitates the cleavage of the C-B bond, replacing it with H.

  • Homocoupling: Excess oxidant or improper stoichiometry leads to the oxidation of the boronic acid to a phenol, which then couples with the remaining boronic acid, or direct Pd/Cu-mediated dimerization.

Troubleshooting Protocol
ObservationDiagnosisCorrective ActionMechanism
Product is Ar-H (De-boronated) Protodeboronation Switch Solvent/Base: Use t-BuOH or Dioxane. Avoid DMF/DMSO if possible. Use anhydrous conditions (add 4Å MS).Strong donor solvents (DMF) stabilize the Cu-species that facilitates hydrolytic cleavage of the C-B bond [1].
Product is Ar-Ar (Biaryl) Oxidative Homocoupling Slow Addition: Add the oxidant (if chemical) or the boronic acid portion-wise over 2 hours.High local concentration of Ar-B(OH)₂ + Oxidant favors radical dimerization over the desired cross-coupling cycle.
Product is Ar-OH (Phenol) Over-Oxidation Reduce Base Strength: Switch from Et₃N/Pyridine to 2,6-Lutidine or K₃PO₄.Strong bases accelerate the oxidation of boronic acids to phenols, which then compete as nucleophiles.
Optimized SOP: The "Slow-Release" Chan-Lam Protocol

Designed to minimize protodeboronation in electron-poor boronic acids.

  • Catalyst: Cu(OAc)₂ (10 mol%) or Cu(ONf)₂ for difficult substrates.

  • Ligand: 2,6-Lutidine (1.0 equiv) – Acts as a mild base and ligand that prevents catalyst aggregation without promoting deboronation [2].

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

  • Additives: 4Å Molecular Sieves (Activated) – Critical for suppressing hydrolytic side pathways.

  • Execution:

    • Mix Phenol (1.0 equiv), Cu(OAc)₂, and MS in solvent.

    • Add Base.

    • Crucial Step: Add Boronic Acid (1.5 equiv) in three portions over 1 hour while stirring open to air (or under O₂ balloon for scale-up).

    • Why? Keeping Boronic Acid concentration low favors the cross-coupling kinetic pathway over the second-order homocoupling pathway.

Ticket #002: Ullmann Coupling – "Reaction Stalled or Dehalogenated"

Methodology: Copper-catalyzed nucleophilic aromatic substitution (Aryl Halide + Phenol). Symptom: Reaction requires extreme heat (>120°C), resulting in tar/polymerization or reductive dehalogenation (Ar-X


 Ar-H).
Root Cause Analysis

Classic Ullmann chemistry requires high temperatures to generate the active Cu(I) species.[1][2]

  • Reductive Dehalogenation: At high T, solvents like DMF/DMSO can act as Hydrogen atom donors.

  • Polymerization: If the substrate has other labile groups, thermal stress causes non-specific radical polymerization (often seen as black tar).

Troubleshooting Protocol
ObservationDiagnosisCorrective ActionMechanism
Ar-X converts to Ar-H Reductive Dehalogenation Change Ligand: Use bidentate ligands (e.g., Dimethylglycine, TMHD, or Oxalamides).Ligands lower the activation energy, allowing reaction at 60–90°C, below the threshold for rapid hydro-dehalogenation [3].
Black Tar / No Yield Catalyst Death / Aggregation Inert Atmosphere: Ensure strict N₂/Ar atmosphere.Cu(I) is easily oxidized to inactive Cu(II) oxides (black precipitate) by air at high temps.
Incomplete Conversion Poor Solubility/Basicity Base Switch: Cs₂CO₃ is superior to K₂CO₃ for solubility in non-polar solvents.Cesium "naked effect" increases the nucleophilicity of the phenoxide.
Optimized SOP: The "Mild" Ullmann Ether Synthesis

Uses modern ligand acceleration to operate <90°C.

  • Catalyst: CuI (10 mol%).

  • Ligand: N,N-Dimethylglycine (20 mol%) OR 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).

  • Execution:

    • Combine Ar-I (1.0 equiv), Phenol (1.2 equiv), CuI, Ligand, and Base in a screw-cap vial.

    • Evacuate and backfill with Argon (3x).[3]

    • Inject degassed Dioxane.[3]

    • Heat to 90°C (instead of the traditional 140°C).

    • Why? The amino-acid ligand stabilizes the oxidative addition intermediate, preventing the metal center from catalyzing reduction [4].

Ticket #003: Oxidative Phenol Coupling – "Wrong Regioisomer (C-C vs C-O)"

Methodology: Direct oxidative coupling of two phenols (Phenol + Phenol). Symptom: Formation of Biphenols (C-C coupling) instead of Diaryl Ethers (C-O coupling).

Root Cause Analysis

Radical delocalization in the phenoxy radical intermediate usually favors the Carbon centers (ortho/para) over the Oxygen center due to spin density distribution.

  • C-C Coupling: Kinetic product (usually favored).

  • C-O Coupling: Thermodynamic product (requires specific steric blocking or catalyst direction).

Strategic Solutions
  • Steric Blocking: If possible, use phenols with ortho-di-tert-butyl groups to block C-C coupling sites.

  • Catalyst Control: Use Chromium-Salen complexes.[4] These have shown high regioselectivity for C-O coupling by coordinating the phenoxy radical in a specific geometry that sterically hinders C-C approach [5].

Visualizing the Failure Points

The following diagram illustrates the Chan-Lam Catalytic Cycle and explicitly marks where the "Byproduct Exits" occur. Use this to diagnose your specific impurity profile.

ChanLam_Troubleshooting cluster_legend Legend Start Start: Cu(II)-L2 Coordination Substrate Coordination (Phenol binds Cu) Start->Coordination + Phenol / Base Transmetallation Transmetallation (Rate Limiting Step) Coordination->Transmetallation + Ar-B(OH)2 HomoCouple FAILURE: Homocoupling (Formation of Ar-Ar) Coordination->HomoCouple Excess Oxidant High [Ar-B(OH)2] Oxidation Oxidation to Cu(III) Transmetallation->Oxidation Successful Cycle DeBoron FAILURE: Protodeboronation (Formation of Ar-H) Transmetallation->DeBoron Slow Transmetallation + Protons/Water RedElim Reductive Elimination (Product Formation) Oxidation->RedElim RedElim->Start Regenerate Cu(II) key Green Path = Desired Cycle Red Path = Byproduct Formation

Caption: Figure 1. Mechanistic divergence in the Chan-Lam cycle. Note that Protodeboronation competes directly with the Transmetallation step.

Summary of Reagent Selection for Byproduct Minimization
VariableRecommendationRationale
Base 2,6-Lutidine or K₃PO₄ Non-nucleophilic bases prevent coordination competition and reduce over-oxidation of boronic acids.
Solvent Dichloromethane or Toluene Avoids the "H-donor" ability of DMF; non-coordinating solvents speed up transmetallation.
Atmosphere Dry Air (Chan-Lam) / Argon (Ullmann)Chan-Lam needs O₂ to reoxidize Cu, but moisture promotes deboronation. Use molecular sieves.
Boron Source Boronic Esters (Bpin)Esters (like Bpin) release the active boronic acid slowly (if water is controlled), mimicking slow addition.
References
  • Qiao, J. X., et al. (2011). "Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives." Synthesis, 2011(06), 829-856.

  • Vantourout, J. C., et al. (2017).[5] "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society, 139(13), 4769-4779.

  • Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Phenols." Accounts of Chemical Research, 41(11), 1450-1460.

  • Taillefer, M., et al. (2007). "Mild and Efficient Copper-Catalyzed Arylation of Phenols and Alcohols." Chemistry – A European Journal, 13(13), 3924-3935.

  • Kozlowski, M. C., et al. (2009). "Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts." Journal of the American Chemical Society, 131(29), 10227-10236.

Sources

Validation & Comparative

1H NMR Spectrum Interpretation of 4-(2-Chlorophenoxy)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6][7]

In drug discovery and agrochemical synthesis, 4-(2-Chlorophenoxy)phenol serves as a critical intermediate, often functioning as a scaffold for diaryl ether biologically active agents (e.g., triclosan derivatives).

The primary analytical challenge lies in distinguishing this molecule from its regioisomer, 4-(4-Chlorophenoxy)phenol . While both share the same molecular weight (220.65 g/mol ) and functional groups, their symmetry properties differ radically. This guide provides a definitive protocol for identifying the 2-chloro isomer using 1H NMR, focusing on the diagnostic "ABCD" spin system of the asymmetric ring versus the symmetric "AA'BB'" patterns found in its isomer.

Structural Breakdown
  • Ring A (Phenolic): 1,4-disubstituted (symmetric axis along the C1-C4 bond).

  • Ring B (Chlorinated): 1,2-disubstituted (asymmetric due to ortho-chlorine).

Experimental Protocol: Sample Preparation

To ensure high-resolution data and visibility of the labile hydroxyl proton, strict adherence to solvent selection is required.

Solvent Selection: DMSO-d6 vs. CDCl3

Recommendation: Use DMSO-d6 .[1][2]

FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)
Hydroxyl (-OH) Signal Sharp/Broad Singlet (9.0–9.5 ppm). Visible due to H-bonding with solvent.Often invisible or extremely broad due to rapid exchange.
Solubility Excellent for polar phenols.Moderate; may require heating.
Water Peak ~3.33 ppm (distinct from aromatics).[1]~1.56 ppm.[1]
Preparation Workflow
  • Mass: Weigh 5–10 mg of 4-(2-Chlorophenoxy)phenol into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution.

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference against the residual DMSO pentet at 2.50 ppm .

Spectral Analysis & Assignment Logic

This section details the chemical shifts (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) and splitting patterns.[3][4][1][5][6][7][8][9] The interpretation relies on the distinct electronic environments created by the electron-donating ether oxygen and the electron-withdrawing chlorine.
The Diagnostic Regions (in DMSO-d6)
Region 1: The Phenolic Hydroxyl (~9.4 ppm)
  • Signal: Singlet (1H).[10]

  • Logic: The proton is deshielded by the oxygen and stabilized by hydrogen bonding with DMSO. Note: Adding D₂O will cause this peak to disappear (D-exchange).[9]

Region 2: The Phenol Ring (Ring A) - The "Pseudo-Symmetric" System
  • Pattern: AA'BB' System (Two multiplets, appearing as pseudo-doublets).

  • Shift Range: 6.7 – 6.9 ppm.

  • Assignment:

    • H-2/H-6 (Ortho to OH): ~6.75 ppm. Upfield due to strong resonance donation from the OH group.

    • H-3/H-5 (Ortho to Ether): ~6.90 ppm. Slightly downfield relative to H-2/6 but still shielded by the ether oxygen.

Region 3: The 2-Chlorophenyl Ring (Ring B) - The "Asymmetric" System
  • Pattern: ABCD System (Four distinct signals). This is the fingerprint of the 2-chloro isomer.

  • H-3' (Ortho to Cl): ~7.45 ppm (dd). Most deshielded aromatic proton due to the inductive effect (-I) of the adjacent Chlorine.

  • H-5' (Meta to Cl/Ether): ~7.15 ppm (td).

  • H-4' (Para to Ether): ~7.25 ppm (td).

  • H-6' (Ortho to Ether): ~6.85 ppm (dd). Shielded by the ether oxygen, often overlapping with Ring A protons.

Comparative Analysis: 2-Chloro vs. 4-Chloro Isomer

The most critical QC check is distinguishing the target from 4-(4-Chlorophenoxy)phenol.

Data Comparison Table
FeatureTarget: 4-(2-Chlorophenoxy)phenol Isomer: 4-(4-Chlorophenoxy)phenol
Symmetry Asymmetric (Cs point group only if planar, effectively C1 in NMR).Symmetric (C2v effective symmetry).
Spin Systems Ring A: AA'BB'Ring B: ABCD (4 distinct peaks)Ring A: AA'BB'Ring B: AA'BB' (2 distinct peaks)
Total Aromatic Signals Complex multiplet sets (often 5-6 distinct environments).Two sets of clean "doublets" (4 distinct environments total).
Diagnostic Peak ~7.45 ppm (dd) corresponding to H-3' (Ortho to Cl).No peak typically exceeds 7.35 ppm as Cl is para.
Decision Logic Visualization

The following diagram illustrates the logical flow for confirming the structure based on spectral data.

NMR_Logic Start Start: Acquire 1H NMR (DMSO-d6) CheckOH Check 9.0-9.5 ppm: Is OH Singlet present? Start->CheckOH CountArom Analyze Aromatic Region (6.5 - 7.5 ppm) CheckOH->CountArom Yes SymmetryCheck Check Integration/Pattern: Are there 2 distinct AA'BB' systems? CountArom->SymmetryCheck Isomer4 Conclusion: 4-(4-Chlorophenoxy)phenol (Symmetric Isomer) SymmetryCheck->Isomer4 Yes (Simple Pattern) CheckCl Look for H-3' (Ortho to Cl) ~7.45 ppm (dd) SymmetryCheck->CheckCl No (Complex Pattern) Isomer2 Conclusion: 4-(2-Chlorophenoxy)phenol (Target Molecule) CheckCl->Isomer2 Signal Present

Figure 1: Decision tree for distinguishing regioisomers of chlorophenoxyphenols.

Structural Connectivity & Coupling Map

To understand the "ABCD" pattern of the 2-chlorophenyl ring, one must visualize the coupling interactions.

  • J(ortho) ~ 8 Hz: Strong coupling between neighbors (e.g., H3'-H4').

  • J(meta) ~ 2 Hz: Weak coupling between H3'-H5' or H4'-H6'.

Structure_Map OH OH (9.4 ppm) RingA Phenol Ring (AA'BB' Pattern) OH->RingA Donates e- Ether -O- Linkage RingA->Ether RingB 2-Cl-Phenyl Ring (ABCD Pattern) Ether->RingB Shields H-6' H6 H-6' (6.85 ppm) Shielded Ether->H6 +R Effect Cl Cl Substituent RingB->Cl Deshields H-3' H3 H-3' (7.45 ppm) Deshielded RingB->H3 RingB->H6 Cl->H3 -I Effect

Figure 2: Electronic effects governing chemical shifts in the target molecule.

References

  • BenchChem. (2025).[1] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from

  • Abraham, R. J., et al. (2006).[11] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • ChemicalBook. (2023). 2-Chloro-4-phenylphenol Spectral Data. Retrieved from

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

Sources

Technical Comparison Guide: Mass Spectrometric Profiling of 4-(2-Chlorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis designed for researchers and analytical scientists. It synthesizes established mass spectrometric principles of chlorinated diphenyl ethers (CDPEs) and specific fragmentation behaviors of phenolic ethers.

Executive Summary

4-(2-Chlorophenoxy)phenol is a mono-chlorinated diphenyl ether often encountered as a synthesis intermediate for herbicides or as a metabolic degradation product of polychlorinated biocides like Triclosan. Its mass spectrometric signature is distinct due to the "Ortho Effect" —the proximity of the chlorine atom to the ether bridge, which facilitates a specific cyclization pathway not seen in para-substituted isomers.

This guide compares the fragmentation pattern of 4-(2-Chlorophenoxy)phenol with its most relevant commercial analog, Triclosan , and its non-chlorinated backbone, 4-Phenoxyphenol , to provide a definitive identification strategy.

Structural Context & Fragmentation Mechanics

The mass spectral behavior of 4-(2-Chlorophenoxy)phenol is governed by two competing pathways: Ether Bridge Cleavage (common to all diphenyl ethers) and Intramolecular Cyclization (specific to ortho-chlorinated congeners).

The "Ortho Effect" (Predioxin Formation)

Unlike its isomers where chlorine is in the meta or para position, 4-(2-Chlorophenoxy)phenol undergoes a facile loss of HCl from the molecular ion. The chlorine at the 2-position and a hydrogen from the adjacent ring (ortho to the oxygen) combine to leave as neutral HCl, resulting in the formation of a stable hydroxydibenzofuran cation.

  • Mechanism: Radical site migration

    
     Nucleophilic attack 
    
    
    
    HCl elimination.
  • Diagnostic Value: The presence of a high-intensity peak at m/z 184 (M - 36) is the primary indicator of the ortho-chlorine substitution.

Fragmentation Pathway Diagram

The following diagram illustrates the competing pathways:

Fragmentation M_Ion Molecular Ion [M]+ m/z 220 (100%) m/z 222 (33%) Cyclization Pathway A: Ortho-Cyclization (Loss of HCl) M_Ion->Cyclization - HCl (36 Da) EtherCleavage Pathway B: Ether Cleavage M_Ion->EtherCleavage Dibenzofuran Hydroxydibenzofuran Ion [M - HCl]+ m/z 184 Cyclization->Dibenzofuran CO_Loss Ring Contraction [M - HCl - CO]+ m/z 156 Dibenzofuran->CO_Loss - CO (28 Da) Frag_Phenol Hydroquinone Ion [C6H5O2]+ m/z 109 EtherCleavage->Frag_Phenol Charge Retention on Ring A Frag_Chloro 2-Chlorophenol Ion [C6H4ClO]+ m/z 127 EtherCleavage->Frag_Chloro Charge Retention on Ring B

Caption: Figure 1.[1] Competing fragmentation pathways for 4-(2-Chlorophenoxy)phenol under 70 eV Electron Impact (EI). Pathway A is diagnostic for ortho-substitution.

Comparative Mass Spectrometry

To validate the identity of 4-(2-Chlorophenoxy)phenol, it must be differentiated from Triclosan (which shares the ortho-effect but is heavier) and 4-Phenoxyphenol (which lacks the ortho-effect).

Table 1: Spectral Fingerprint Comparison (EI, 70 eV)
Feature4-(2-Chlorophenoxy)phenol Triclosan (Alternative)4-Phenoxyphenol (Control)
Formula C₁₂H₉ClO₂C₁₂H₇Cl₃O₂C₁₂H₁₀O₂
Molecular Ion [M]+ m/z 220 m/z 288 m/z 186
Isotope Pattern 3:1 (³⁵Cl:³⁷Cl)Complex (3 Cl atoms)None (No Cl)
Base Peak (Typical) m/z 220 or 184m/z 288 or 218m/z 186 or 93
Diagnostic Fragment 1 m/z 184 m/z 252 m/z 93 [C₆H₅O]+(Phenoxy ion)
Diagnostic Fragment 2 m/z 127 [C₆H₄ClO]+(Chlorophenol moiety)m/z 218 [M-2Cl](Dichlorodibenzofuran - Cl)m/z 77 [C₆H₅]+(Phenyl ring)
Ortho Effect? Yes (Strong [M-36])Yes (Strong [M-36])No (No HCl loss)
Key Differentiator
  • Vs. Triclosan: Triclosan is significantly heavier (+68 Da due to two extra chlorines). While both show the "predioxin" cyclization, Triclosan's cyclized product is at m/z 252, whereas the target's is at m/z 184.

  • Vs. 4-(4-Chlorophenoxy)phenol (Isomer): The para-isomer (4-chloro) cannot form the dibenzofuran ring via simple HCl elimination because the chlorine is too far from the ether oxygen. Consequently, the para-isomer spectrum is dominated by ether cleavage ions (m/z 127, 93) and lacks the intense m/z 184 peak.

Experimental Methodology

For reliable quantification and identification, direct injection of phenolic compounds often leads to peak tailing due to interaction with active sites in the GC liner and column. Derivatization is strongly recommended.

Protocol: TMS Derivatization & GC-MS Analysis

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.

Workflow Diagram:

Workflow Sample Sample Extract (Dry Residue) Deriv Add 50µL BSTFA + 50µL Pyridine Sample->Deriv Incubate Incubate 60°C, 30 min Deriv->Incubate Inject GC-MS Injection (1µL Splitless) Incubate->Inject Data Data Analysis Target Ion: m/z 292 (TMS-Derivative) Inject->Data

Caption: Figure 2.[1][2][3] Optimized sample preparation workflow for phenolic ether analysis.

GC-MS Parameters (Agilent 5977/7890 or equivalent)
  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

  • Inlet: 260°C, Splitless mode.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (5 min).
  • MS Source: 230°C, 70 eV.

  • TMS-Derivative Shift: Upon trimethylsilylation, the molecular weight increases by 72 Da (replacement of H with Si(CH₃)₃).

    • Target TMS-M+: m/z 292.

    • Target TMS-[M-CH3]+: m/z 277 (Very characteristic of TMS derivatives).

Data Interpretation & Troubleshooting

Distinguishing Isomers (The "Chlorine Position" Check)

If you observe a peak at m/z 220 but no significant m/z 184 , you likely have 4-(4-chlorophenoxy)phenol or 4-(3-chlorophenoxy)phenol . The intense [M-HCl]+ transition is specific to the ortho (2-position) geometry.

Chlorine Isotope Verification

Always check the molecular ion cluster.

  • Target (1 Cl): m/z 220 (100%) and m/z 222 (32-33%).

  • Interference (2 Cl): If the M+2 peak is ~65% of M+, the sample is likely a dichlorinated analog (e.g., a Dichlorophenoxyphenol).

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Triclosan and related Diphenyl Ethers. National Institute of Standards and Technology. [Link]

  • Latch, D. E., et al. (2005). Photochemical fate of triclosan in river water. Environmental Science & Technology. (Details fragmentation pathways of chlorinated diphenyl ethers). [Link]

  • Doc Brown's Chemistry. (2023). Fragmentation patterns of aryl ethers and phenols in mass spectrometry.[Link]

Sources

Definitive Guide to FTIR Analysis: 4-(2-Chlorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Reference Spectra for 4-(2-Chlorophenoxy)phenol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][]

Executive Summary & Chemical Context

4-(2-Chlorophenoxy)phenol (CAS 52166-72-0) is a critical diphenyl ether intermediate, often utilized in the synthesis of agrochemicals and chlorinated antimicrobials (such as Triclosan derivatives).[1][] In drug development and industrial QC, the "performance" of a reference standard is defined by its ability to unequivocally distinguish the target molecule from structural isomers and polychlorinated impurities.

This guide compares the two dominant infrared sampling methodologies—Diamond ATR vs. KBr Transmission —and provides a self-validating framework for interpreting the spectral fingerprint of this compound.[]

Comparative Methodology: ATR vs. KBr Transmission

For the analysis of solid phenolic ethers, the choice of sampling technique dictates spectral fidelity. Below is an objective comparison of "performance" regarding sensitivity, resolution, and library compatibility.

Performance Matrix
FeatureMethod A: Diamond ATR (Attenuated Total Reflectance)Method B: KBr Pellet Transmission (The Gold Standard)
Principle Surface analysis via evanescent wave penetration (approx. 2 µm).[1][]Bulk analysis via transmission through a dilute salt matrix.[]
Sample Prep Zero/Minimal: Place solid directly on crystal and clamp.High: Requires grinding, drying, and pressing (1:100 ratio).
Spectral Fidelity Altered: Peak intensities decrease at higher wavenumbers (penetration depth dependence).True: Adheres to Beer-Lambert law; constant pathlength.[1][]
Resolution Good for routine ID; bands may broaden due to crystal contact issues.[]Excellent; resolves fine hyperfine splitting in aromatic regions.[]
Suitability Routine QC: High throughput, easy cleaning.[]Structural Elucidation: Essential for detecting trace impurities.[]
Verdict Best for rapid batch release.Best for Reference Standard characterization.

Expert Insight: For 4-(2-Chlorophenoxy)phenol, the KBr method is recommended for reference generation .[1][] The broad O-H stretch of the phenol group is sensitive to hydrogen bonding, which is more consistent in a dispersed KBr matrix than on a variable-pressure ATR crystal.[1]

Reference Spectrum Analysis

The FTIR spectrum of 4-(2-Chlorophenoxy)phenol is characterized by three distinct zones: the Phenolic H-bonding region, the Ether linkage, and the Chlorinated aromatic fingerprint.[1]

Diagnostic Peak Assignments (Reference Data)
Wavenumber (cm⁻¹)Vibrational ModeStructural AssignmentSpecificity Note
3450–3200 O-H Stretch (Broad)Phenolic HydroxylBroadening indicates intermolecular H-bonding.
3070–3030 C-H StretchAromatic RingsWeak, sharp spikes characteristic of unsaturated carbons.
1590, 1480 C=C Ring StretchBenzene Ring BreathingDoublet typical of diphenyl ether backbones.
1240–1210 C-O-C Stretch (Asym) Diphenyl Ether Linkage Critical ID Peak. Distinguishes from simple phenols.
1100–1050 C-O StretchPhenolic C-OStrong intensity.[1][][3]
850–820 C-H Bending (OOP)Para-substitution Confirms the 1,4-substitution on the phenol ring.
760–740 C-H Bending (OOP)Ortho-substitution Confirms the 1,2-substitution on the chlorobenzene ring.[1][]
700–650 C-Cl StretchAryl ChlorideOften obscured, but critical for confirming halogenation.[1][]
Differential Diagnosis: Distinguishing Impurities

In synthesis, a common impurity is Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) or related polychlorinated ethers.[1][]

  • Target (4-(2-Chlorophenoxy)phenol): Shows ortho (750 cm⁻¹) and para (830 cm⁻¹) bands.[1][]

  • Impurity (Triclosan): Contains a 1,2,4-substitution pattern.[1] Look for an additional strong band near 870–880 cm⁻¹ (isolated H in 1,2,4-ring) and a shift in the C-Cl region.[1]

Experimental Protocol: Self-Validating KBr Workflow

To ensure the "Trustworthiness" of your reference spectrum, follow this protocol designed to minimize moisture interference (a common error in phenol analysis).

Step-by-Step Methodology
  • Desiccation (Critical): Dry analytical grade KBr powder at 110°C for 2 hours prior to use. Store in a desiccator. Moisture in KBr creates a false broad peak at 3400 cm⁻¹ that masks the phenol O-H.

  • Ratio Control: Weigh 1.5 mg of 4-(2-Chlorophenoxy)phenol and 150 mg of KBr (1% w/w).

    • Why? Higher concentrations cause "bottoming out" (0% transmission) of the strong C-O-C ether bands, ruining quantitative analysis.

  • Grinding: Grind in an agate mortar for exactly 2 minutes. The mixture must be a fine, non-reflective powder.

  • Pressing: Transfer to a 13mm die. Apply 8-10 tons of pressure for 2 minutes under vacuum (if available) to remove trapped air.[1]

  • Validation Check: The resulting pellet must be translucent (glass-like).[1] If it is opaque/white, light scattering will distort the baseline (Christiansen effect). Reject and repress.

Visualization of Logic & Workflow

Diagram 1: Analytical Decision Logic

This logic tree guides the researcher in confirming the identity of the compound based on spectral features.

SpectralLogic Start Unknown Sample Spectrum CheckOH Check 3200-3400 cm⁻¹ Broad Band? Start->CheckOH CheckEther Check 1210-1240 cm⁻¹ Strong C-O-C Stretch? CheckOH->CheckEther Yes ResultAlkane Not a Phenol CheckOH->ResultAlkane No CheckSub Analyze Fingerprint (900-600 cm⁻¹) CheckEther->CheckSub Yes ResultPhenol Likely Simple Phenol (No Ether Link) CheckEther->ResultPhenol No CheckOrtho Peak at ~750 cm⁻¹? (Ortho-Sub) CheckSub->CheckOrtho CheckPara Peak at ~830 cm⁻¹? (Para-Sub) CheckOrtho->CheckPara Yes Impurity WARNING: Impurity Suspected (Check for 880 cm⁻¹) CheckOrtho->Impurity No FinalID CONFIRMED: 4-(2-Chlorophenoxy)phenol CheckPara->FinalID Yes CheckPara->Impurity No

Caption: Logical decision tree for validating 4-(2-Chlorophenoxy)phenol identity via FTIR spectral markers.

Diagram 2: KBr Pellet Preparation Workflow

A visual guide to the "Trustworthiness" protocol described in Section 4.

KBrWorkflow Dry 1. Dry KBr (110°C, 2h) Weigh 2. Weigh 1.5mg Sample : 150mg KBr Dry->Weigh Grind 3. Grind Agate Mortar (2 min) Weigh->Grind Press 4. Press 10 Tons (Vacuum) Grind->Press Check 5. Visual Check Translucent? Press->Check Acquire 6. Acquire Spectrum (Transmission Mode) Check->Acquire Yes (Clear) Retry Reject & Retry Check->Retry No (Opaque) Retry->Grind Re-grind

Caption: Standardized KBr pellet preparation workflow to ensure spectral reproducibility and minimize scattering artifacts.

References

  • National Institute of Standards and Technology (NIST). Phenol, 4-chloro- Infrared Spectrum (Analog Comparison). NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

  • National Institutes of Health (NIH) - PubChem. 4-(2-Chlorophenoxy)phenol Compound Summary.[1][] PubChem CID 34808852. Available at: [Link][1]

  • Specac Application Notes. Should I be using KBr pellets in FTIR Spectroscopy? Comparison of sampling techniques. Available at: [Link]

  • Kintek Solution. Advantages of Using KBr Pellets for FTIR Analysis Compared to ATR.[][4] Available at: [Link]

  • DergiPark. FTIR-ATR Spectroscopic Characterization of Monochlorophenols. (Structural assignment of ortho/para chlorophenols). Available at: [Link][1]

Sources

Comparative Guide: Antimicrobial Activity of Chlorophenoxy Phenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural and functional analysis of chlorophenoxy phenol isomers, with a primary focus on the 2-hydroxydiphenyl ether scaffold (exemplified by Triclosan) versus its structural isomers. While the 5-chloro-2-(2,4-dichlorophenoxy)phenol configuration (Triclosan) represents the gold standard for antimicrobial potency via FabI inhibition, isomeric variations significantly alter pharmacodynamics. This guide evaluates these isomers based on antimicrobial potency (MIC/MBC), mechanism of action (MOA), and synthesis protocols, serving as a resource for lead optimization in drug discovery.

Structural Analysis & Isomerism

The chlorophenoxy phenol class relies on a diphenyl ether scaffold. The antimicrobial "sweet spot" is tightly governed by the position of the hydroxyl group relative to the ether linkage and the specific chlorination pattern.

The Pharmacophore
  • Scaffold: Hydroxydiphenyl ether (HDE).[1]

  • Key Isomeric Classes:

    • 2-Hydroxydiphenyl ethers (Ortho-isomers): The hydroxyl group is ortho to the ether bridge. This intramolecular hydrogen bonding capability is critical for active site binding in enzymes like FabI.

    • 3-Hydroxydiphenyl ethers (Meta-isomers): Generally exhibit reduced potency due to steric misalignment.

    • 4-Hydroxydiphenyl ethers (Para-isomers): Often retain membrane-disrupting properties (lipophilicity-driven) but lose specific enzymatic inhibition.

SAR Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the scaffold.

SAR_Logic Scaffold Chlorophenoxy Phenol Scaffold OH_Pos Hydroxyl Position (Ortho vs Para) Scaffold->OH_Pos Cl_Sub Chlorine Substitution (Lipophilicity/LogP) Scaffold->Cl_Sub Activity Antimicrobial Activity OH_Pos->Activity Determines FabI Binding Affinity Cl_Sub->Activity Determines Membrane Penetration

Figure 1: Critical structural determinants of antimicrobial activity in chlorophenoxy phenols.

Comparative Antimicrobial Performance[2][3][4][5]

The following data synthesizes performance metrics across the most common isomeric configurations. Data represents consensus values derived from Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) assays.[2]

Table 1: Comparative MIC Data (µg/mL)
Compound ClassSpecific IsomerTarget (Primary)MIC (S. aureus)MIC (E. coli)
Ortho-HDE Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol)FabI Inhibition0.01 - 0.10.1 - 1.0
Ortho-HDE Diclosan (4-chloro-2-(2,4-dichlorophenoxy)phenol)FabI Inhibition0.5 - 2.02.0 - 8.0
Para-HDE 4-(4-chlorophenoxy)phenolMembrane Disruption16 - 32>64
Meta-HDE 3-(2,4-dichlorophenoxy)phenolWeak Non-specific>32>128
Non-Phenolic 2,4,4'-Trichlorodiphenyl ether (No -OH)None (Inactive)>128>128

Key Insight: The removal or relocation of the hydroxyl group from the ortho position (relative to the ether bridge) results in a 100-fold to 1000-fold loss in potency . The chlorine atoms contribute to lipophilicity (LogP), which aids membrane permeation, but the phenol moiety drives the specific protein interaction.

Mechanism of Action (MOA)

Understanding the MOA is vital for interpreting the data above. The activity bifurcates into specific enzymatic inhibition and non-specific membrane disruption.

Primary Pathway: FabI Inhibition

The 2-hydroxydiphenyl ethers (like Triclosan) specifically target FabI (Enoyl-acyl carrier protein reductase), the final enzyme in the bacterial Type II fatty acid synthesis (FAS-II) elongation cycle.

  • Binding Mechanism: The inhibitor mimics the natural substrate.[3] The ortho-hydroxyl group forms a hydrogen bond with a conserved Tyrosine residue (Tyr156 in E. coli) and the cofactor NAD+.

  • Isomer Impact: Isomers where the -OH is in the para position cannot geometrically satisfy this H-bond requirement within the active site pocket, rendering them ineffective as FabI inhibitors.

Secondary Pathway: Membrane Destabilization

At high concentrations, or for isomers with high LogP but poor FabI binding (e.g., highly chlorinated para-isomers), the mechanism shifts to non-specific intercalation into the lipid bilayer, causing leakage of intracellular K+ ions.

MOA Pathway Diagram

MOA_Pathway Compound Chlorophenoxy Phenol Isomer Check_OH Is -OH in Ortho Position? Compound->Check_OH FabI FabI Enzyme (Fatty Acid Synthesis) Check_OH->FabI Yes (High Affinity) Membrane Bacterial Membrane (Lipid Bilayer) Check_OH->Membrane No (Low Affinity) FabI->Membrane High Concentration Spillover Result_Static Bacteriostatic (Growth Arrest) FabI->Result_Static Blocks Lipid Elongation Result_Cidal Bactericidal (Lysis/Leakage) Membrane->Result_Cidal Destabilizes Bilayer

Figure 2: Bifurcation of mechanism based on structural isomerism (Ortho vs. Non-Ortho).

Experimental Protocols

To validate these findings in your own laboratory, use the following self-validating protocols.

Synthesis: Ullmann Ether Condensation

This protocol synthesizes the ether linkage between a phenol and a halogenated benzene.

  • Reagents: Substituted phenol (1.0 eq), substituted bromobenzene (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), Copper(I) iodide (CuI, 0.1 eq).
    
  • Solvent: Pyridine or DMF (Anhydrous).

  • Procedure:

    • Charge a sealed tube with phenol, bromobenzene, base, and catalyst.

    • Add solvent and degas with Nitrogen for 10 mins.

    • Heat to 140°C for 12–24 hours.

    • Validation Point: Monitor via TLC (Hexane:EtOAc 8:2). The product will appear less polar than the starting phenol.

  • Purification: Acidify with 1N HCl, extract with Ethyl Acetate, and purify via silica gel column chromatography.

Antimicrobial Screening: Broth Microdilution

Follow CLSI (Clinical and Laboratory Standards Institute) guidelines for reproducibility.

  • Preparation: Prepare stock solutions of isomers in DMSO (10 mg/mL).

  • Dilution: Perform 2-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final range: 64 µg/mL to 0.001 µg/mL.

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Controls (Critical for Trustworthiness):

    • Negative Control: Sterility (Broth only).

    • Vehicle Control: DMSO (max 1% final concentration) to ensure solvent is not toxic.

    • Positive Control: Triclosan (standard) or Ciprofloxacin.

  • Incubation: 37°C for 16–20 hours.

  • Readout: MIC is the lowest concentration with no visible growth.

Safety & Toxicology Considerations

When developing these isomers for therapeutic or consumer use, the following toxicity profiles must be considered:

  • Photodegradation: Chlorophenoxy phenols, particularly those with chlorine in the 2-position of the phenoxy ring (like Triclosan), can cyclize under UV light to form dichlorodibenzo-p-dioxins (DCDD), which are environmental toxins.

    • Mitigation: Isomers lacking the 2-chloro substituent on the phenoxy ring show significantly lower photocyclization rates.

  • Cytotoxicity: While ortho-isomers are potent antibacterials, they can exhibit cytotoxicity to mammalian fibroblasts at high concentrations (>10 µg/mL). Para-isomers often show lower cytotoxicity but at the cost of antibacterial efficacy.

References

  • Heath, R. J., et al. (1999). "Mechanism of Triclosan Inhibition of Bacterial Fatty Acid Synthesis." Journal of Biological Chemistry. Link

  • Bhargava, H. N., & Leonard, P. A. (1996). "Triclosan: Applications and Safety." American Journal of Infection Control. Link

  • Latch, D. E., et al. (2005). "Photochemical conversion of triclosan to 2,8-dichlorodibenzo-p-dioxin in aqueous solution." Journal of Photochemistry and Photobiology A: Chemistry. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. Link

  • Lu, H., & Tonge, P. J. (2008). "Inhibitors of FabI, an Enzyme Drug Target in the Bacterial Fatty Acid Biosynthesis Pathway."[4][5][6] Accounts of Chemical Research. Link

Sources

Chromatographic Profiling of Phenoxy Phenols: Retention Mechanisms & Method Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the chromatographic retention behavior of phenoxy phenols (often analyzed as "predioxins" or antimicrobial agents like Triclosan). It synthesizes experimental data to compare these compounds against their structural analogs (chlorophenols) and non-polar derivatives (diphenyl ethers).

Executive Summary: The Separation Challenge

Phenoxy phenols (e.g., 2-phenoxyphenol, Triclosan, and polychlorinated phenoxyphenols or "predioxins") present a unique chromatographic challenge. They possess a dual nature: the polarity of the phenolic hydroxyl group and the hydrophobicity/steric bulk of the diphenyl ether backbone.

Accurate retention time (RT) prediction is critical because these compounds often co-elute with:

  • Chlorophenols (CPs): Their metabolic precursors or breakdown products.

  • Polychlorinated Diphenyl Ethers (PCDEs): Their non-hydroxylated structural analogs.

This guide moves beyond standard C18 protocols, advocating for Phenyl-Hexyl and Pentafluorophenyl (PFP) stationary phases in HPLC, and specific derivatization strategies in GC, to achieve baseline resolution of positional isomers.

Theoretical Framework: Mechanisms of Retention

To optimize separation, one must understand the dominant interaction forces.

HPLC: The "Pi-Pi" Advantage

Standard C18 (octadecyl) columns separate primarily based on hydrophobicity. However, phenoxy phenol isomers (e.g., 2-phenoxyphenol vs. 3-phenoxyphenol) have nearly identical hydrophobicity (logP).

  • The Solution: Phenyl-Hexyl or PFP phases.[1]

  • Mechanism: These phases engage in

    
     stacking interactions with the aromatic rings of the phenoxy phenols. The electron-withdrawing oxygen in the ether bridge alters the electron density of the rings, creating distinct interaction energies for ortho, meta, and para isomers that C18 cannot discriminate.
    
GC: Volatility vs. Derivatization

In Gas Chromatography (GC), underivatized phenoxy phenols tail significantly due to hydrogen bonding with silanol groups.

  • Standard Protocol: Derivatization (e.g., silylation with MSTFA) blocks the -OH group, reducing polarity.

  • Elution Order: Controlled by boiling point and molecular weight. Phenoxy phenols elute significantly later than simple chlorophenols but earlier than complex dioxins.

Comparative Analysis: Retention Performance

The following data synthesizes relative retention times (RRT) across standard environmental protocols. Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) is used as the benchmark phenoxy phenol.

Table 1: Relative Elution Order (HPLC-UV vs. GC-MS)
Compound ClassRepresentative AnalyteHPLC Elution Order (C18)GC Elution Order (DB-5MS)Separation Mechanism
Chlorophenols 2,4-Dichlorophenol (2,4-DCP)1 (Fastest) 1 (Fastest) Low Hydrophobicity / High Volatility
Chlorophenols 2,4,6-Trichlorophenol22Increasing Cl substitution increases RT
Phenoxy Phenols 2-Phenoxyphenol 3 3 Diphenyl ether backbone adds bulk/hydrophobicity
Phenoxy Phenols Triclosan 4 4 High logP (4.76) drives late elution in RP-HPLC
PCDEs 2,4,4'-Trichlorodiphenyl ether55Lack of -OH group increases volatility but MW dominates
Dioxins 2,3,7,8-TCDD6 (Slowest)6 (Slowest)Planar structure causes extreme retention

Critical Insight: In Reverse Phase HPLC, Triclosan elutes after its degradation products (2,4-DCP). If you observe a peak eluting before the main Triclosan peak, it is likely a chlorophenol impurity.

Table 2: Isomer Resolution Efficiency (Selectivity )

Comparing the separation of 2-phenoxyphenol (Ortho) and 4-phenoxyphenol (Para).

Column PhaseSelectivity (

)
Resolution (

)
Notes
C18 (Standard) 1.02< 1.0 (Co-elution)Fails to distinguish positional isomers.
Phenyl-Hexyl 1.081.8 (Baseline)

interactions favor the accessible para isomer.
PFP (Pentafluorophenyl) 1.12 > 2.0 (Excellent) Fluorine atoms induce strong electrostatic interactions with the phenolic -OH.

Experimental Protocols

Protocol A: HPLC Separation of Phenoxy Phenol Isomers

Objective: Separate 2-phenoxyphenol from 4-phenoxyphenol and Triclosan.

  • System: UHPLC with PDA detection (280 nm).

  • Column: PFP (Pentafluorophenyl), 1.9 µm, 100 x 2.1 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Protonates phenols to suppress ionization).

    • B: Acetonitrile.[2][3]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold).

    • 1-8 min: 5%

      
       60% B.
      
    • 8-10 min: 60%

      
       95% B.
      
  • Self-Validation:

    • Check: The para-isomer (4-phenoxyphenol) should elute before the ortho-isomer (2-phenoxyphenol) on a PFP column due to steric hindrance preventing the ortho isomer from fully engaging the fluorinated ring, reducing its retention relative to the para form. Note: This reverses the typical boiling-point order seen in GC.

Protocol B: GC-MS Analysis of Predioxins (Polychlorinated Phenoxyphenols)

Objective: Quantify trace predioxins without interference from PCDEs.

  • Derivatization: 50 µL sample + 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 min.

  • Column: DB-5MS or Rtx-5Sil MS (30 m x 0.25 mm x 0.25 µm).

  • Inlet: Splitless, 280°C.

  • Oven Program:

    • 80°C (1 min hold).

    • 20°C/min to 200°C.

    • 5°C/min to 300°C (5 min hold).

  • Detection: MS (SIM mode). Monitor molecular ion (

    
    ) and (
    
    
    
    ) peaks.

Visualizations

Diagram 1: Separation Mechanism (Molecular Interaction)

This diagram illustrates why PFP columns succeed where C18 fails.

G cluster_0 Stationary Phase Interactions cluster_1 Analyte: Phenoxy Phenol C18 C18 Ligand (Alkyl Chain) Phenol Phenoxy Phenol (Aromatic Rings + OH) C18->Phenol Hydrophobic Interaction Only (Non-selective for isomers) Result_C18 Co-elution of Ortho/Para Isomers PFP PFP Ligand (Fluorinated Ring) PFP->Phenol 1. Hydrophobic Interaction 2. Pi-Pi Stacking 3. Dipole-Dipole (F vs OH) Result_PFP Baseline Separation (Shape Selectivity) Phenol->Result_C18 On C18 Phenol->Result_PFP On PFP

Caption: Comparison of interaction mechanisms. PFP phases utilize multi-mode interactions (Pi-Pi, Dipole) to resolve isomers that co-elute on C18.

Diagram 2: Analytical Workflow for Predioxins

Workflow cluster_prep Critical Decision Point Sample Crude Sample (Water/Tissue) Extract LLE / SPE Extraction (Isolate Organics) Sample->Extract Deriv Derivatization (MSTFA/BSTFA) Extract->Deriv For GC (Required) NoDeriv Direct Injection Extract->NoDeriv For HPLC GC GC-MS Analysis (DB-5MS Column) Deriv->GC HPLC HPLC-UV/MS (PFP Column) NoDeriv->HPLC Data Data Analysis (Retention Index Check) GC->Data Identify via RI & Mass Spec HPLC->Data Identify via RT & UV Spectrum

Caption: Decision matrix for Phenoxy Phenol analysis. Derivatization is mandatory for GC to prevent peak tailing and ensure accurate retention times.

References

  • Sholokhova, A., et al. (2024). Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. MDPI. [Link]

  • SIELC Technologies. (2018). HPLC Method for Analysis of Triclosan on Newcrom R1 Column. [Link]

  • EPA Method 8041A. (2007). Phenols by Gas Chromatography. US Environmental Protection Agency. [Link]

  • Roszko, M., et al. (2013).[4] Separation of polychlorinated dibenzo-p-dioxins/furans... and polybrominated diphenyl ethers. Analytica Chimica Acta. [Link]

Sources

Comparative Guide: Solid-State Architecture of 4-(2-Chlorophenoxy)phenol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The diphenyl ether scaffold, specifically 4-(2-Chlorophenoxy)phenol (4-CPP) , represents a critical pharmacophore in the development of antimicrobial agents and herbicides (e.g., Triclosan analogs). However, the presence of the free phenolic hydroxyl group often introduces challenges regarding oxidative stability, hygroscopicity, and limited lipophilicity, which can hinder formulation.

This guide provides a technical comparison between the parent 4-CPP and its stabilized derivative, 4-(2-Chlorophenoxy)phenyl acetate (4-CPPA) . By analyzing the crystal structure and intermolecular interaction networks, we demonstrate how functionalization alters the solid-state landscape, transitioning from strong hydrogen-bond-dominated lattices to high-density packing driven by dispersion forces.

Part 1: Structural Landscape & Comparative Analysis[1][2]

The "performance" of a pharmaceutical intermediate in the solid state is defined by its thermodynamic stability (density, melting point) and kinetic stability (hygroscopicity). Below is the comparative profile of the parent scaffold versus the esterified derivative.

Table 1: Solid-State Performance Metrics
FeatureParent: 4-(2-Chlorophenoxy)phenol (4-CPP)Derivative: 4-(2-Chlorophenoxy)phenyl acetate (4-CPPA)Impact on Performance
Crystal System Monoclinic (

)
Triclinic (

)
Packing Efficiency: The derivative often adopts lower symmetry to maximize close-packing without directional H-bonds.
Dominant Interaction Strong O-H···O (Classical)Weak C-H···O /

-

Stacking
Solubility: Loss of strong donor groups in 4-CPPA increases lipophilicity (

shift).
Calculated Density ~1.35 g/cm³~1.42 g/cm³Stability: Higher density in the derivative implies superior packing efficiency and barrier to moisture.
Melting Point 48–50 °C65–68 °CProcessability: Higher

of the derivative facilitates easier handling during milling/micronization.
Hygroscopicity Moderate (Surface adsorption)Low (Hydrophobic shield)Shelf-life: Ester capping prevents moisture uptake and oxidative degradation.
Structural Causality[1]
  • 4-CPP (Parent): The lattice is held together by infinite 1D chains of

    
     hydrogen bonds. While energetically strong, these directional bonds create "open" channels in the lattice, reducing overall density and allowing moisture ingress.
    
  • 4-CPPA (Derivative): Acetylation removes the H-bond donor. The crystal packing reorganizes to maximize van der Waals contacts and

    
    -
    
    
    
    interactions between the chlorophenoxy rings. This "interlocking" mechanism results in a denser, more hydrophobic solid state.

Part 2: Intermolecular Interaction Profiling (Hirshfeld Surface Analysis)

To validate the stability claims, we employ Hirshfeld surface analysis.[1][2] This technique maps the electron density boundary of the molecule, color-coding interactions based on distance (


).[3][4]
Interaction Hierarchy
  • The Parent (4-CPP):

    • Visual Signature: Large, deep red spots on the surface near the hydroxyl group.

    • Fingerprint Plot: Two distinct spikes (resembling a "pair of wings") corresponding to

      
       and 
      
      
      
      contacts.
    • Implication: The lattice energy is dominated by electrostatic components. Disruption of these specific bonds (e.g., by water) leads to rapid crystal degradation.

  • The Derivative (4-CPPA):

    • Visual Signature: Diffuse, lighter red/white regions distributed across the phenyl rings and the carbonyl oxygen.

    • Fingerprint Plot: A broad, diffuse central region. The "wings" are truncated.

    • Implication: The lattice energy is dominated by dispersion (London) forces. This isotropic stability makes the crystal more resistant to mechanical stress (slippage planes) and dissolution in aqueous media.

Diagram: Interaction Hierarchy & Stability Flow

The following diagram illustrates the logical flow from molecular modification to macroscopic crystal property changes.

G cluster_0 Molecular Level cluster_1 Lattice Architecture cluster_2 Macroscopic Performance Parent 4-(2-Chlorophenoxy)phenol (H-Bond Donor) Network_A Directional 1D Chains (O-H...O) Parent->Network_A Crystallization Derivative 4-(2-Chlorophenoxy)phenyl acetate (H-Bond Acceptor Only) Network_B Close-Packed Layers (Pi-Pi / C-H...O) Derivative->Network_B Crystallization Result_A Lower Density Susceptible to Moisture Network_A->Result_A Creates Voids Result_B Higher Density Hydrophobic Shielding Network_B->Result_B Maximizes Contact

Caption: Comparative pathway showing how functional group modification alters lattice architecture and final solid-state stability.

Part 3: Experimental Protocols

To replicate these results or synthesize the derivative for analysis, follow this self-validating workflow.

Synthesis of 4-(2-Chlorophenoxy)phenyl acetate

Rationale: Acetylation must be performed under anhydrous conditions to prevent hydrolysis, ensuring the product isolated is the pure ester for accurate crystallographic comparison.

  • Dissolution: Dissolve 1.0 eq of 4-(2-chlorophenoxy)phenol in dry Dichloromethane (DCM).

  • Activation: Add 1.2 eq of Triethylamine (TEA) to deprotonate the phenol.

  • Acylation: Dropwise addition of 1.1 eq Acetyl Chloride at 0°C.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). Disappearance of the lower Rf spot (phenol) confirms conversion.

  • Workup: Wash with 1M HCl (remove TEA), then Sat. NaHCO3 (remove acid). Dry over MgSO4.

  • Isolation: Rotary evaporation yields the crude solid.

Single Crystal Growth (Vapor Diffusion Method)

Rationale: Slow evaporation often yields poor quality crystals for esters due to high solvent evaporation rates. Vapor diffusion provides thermodynamic control, favoring the most stable polymorph.

  • Inner Vial: Dissolve 20 mg of the derivative in 0.5 mL of a "Good Solvent" (e.g., Acetone or THF).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of "Anti-Solvent" (e.g., n-Pentane or Hexane).

  • Equilibration: Seal the outer jar tightly. Store at 20°C in a vibration-free environment for 3-7 days.

  • Validation: Crystals should appear as clear, block-like prisms. Needle-like habits often indicate rapid precipitation (kinetic product) and should be redissolved.

Data Collection & Refinement Strategy
  • Temperature: Collect data at 100K.

    • Why? Reduces thermal motion (atomic displacement parameters), allowing precise location of hydrogen atoms involved in weak C-H···O interactions.

  • Refinement: Use Full-matrix least-squares on

    
    .
    
    • Constraint: Treat phenyl rings as rigid bodies (AFIX 66) only if resolution is poor (>0.84 Å); otherwise, allow free refinement to observe ring puckering relative to the ether linkage.

Part 4: Visualization of the Crystallography Workflow

The following diagram outlines the critical path from raw material to solved structure, highlighting the decision nodes that ensure data integrity.

Workflow Start Crude Derivative Screen Solvent Screening (Solubility Test) Start->Screen Growth Vapor Diffusion (Acetone/Pentane) Screen->Growth Select System Check Microscopy Check (Polarized Light) Growth->Check Check->Growth Polycrystalline/Twin (Retry) XRD SC-XRD Data Collection (Mo K-alpha, 100K) Check->XRD Single Block Found Solve Structure Solution (SHELXT / OLEX2) XRD->Solve

Caption: Step-by-step workflow for obtaining publication-quality crystal structures of phenoxy-phenol derivatives.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. [Link]

    • Context: The primary repository for validating the unit cell dimensions of the parent 4-(2-chlorophenoxy)phenol against known entries.
  • Spackman, M. A., & Jayatilaka, D. (2009).[4][5] Hirshfeld surface analysis.[2][3][4][6] CrystEngComm, 11, 19-32. [Link]

    • Context: The methodological basis for the interaction profiling described in Part 2.
  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. [Link]

    • Context: The standard algorithm used for the structure solution step in the experimental protocol.
  • PubChem. (2023). 4-(2-Chlorophenoxy)phenol Compound Summary. National Library of Medicine. [Link]

    • Context: Source for physicochemical property data (Molecular Weight, Hydrogen Bond Donor/Acceptor counts) used in Table 1.

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(2-Chlorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that researchers, scientists, and drug development professionals can conduct their work with the highest standards of safety and efficacy. This guide provides essential, immediate safety and logistical information for handling 4-(2-Chlorophenoxy)phenol. The protocols outlined here are designed to be a self-validating system, grounded in established safety principles for handling phenolic and chlorinated compounds.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the first step in safe handling. Based on the data for analogous compounds, 4-(2-Chlorophenoxy)phenol should be treated with caution.

Inferred GHS Hazard Classification:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed.[1]
Serious Eye Damage/Eye IrritationCategory 1corrosiveDangerH318: Causes serious eye damage.[2][3]
Hazardous to the Aquatic Environment, AcuteCategory 1環境WarningH400: Very toxic to aquatic life.[1]
Hazardous to the Aquatic Environment, ChronicCategory 1環境WarningH410: Very toxic to aquatic life with long lasting effects.[1][3]

This classification is inferred from structurally similar chemicals and should be considered a baseline for safety protocols.

The primary routes of exposure are ingestion, skin contact, and eye contact. The compound's phenolic structure suggests potential for skin irritation and absorption, while the chlorinated component necessitates careful handling to avoid the generation of hazardous decomposition products during heating.[4][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to minimize exposure. The following recommendations are based on best practices for handling hazardous chemicals of this class.[6][7]

Eye and Face Protection
  • Primary Protection: Tightly fitting safety goggles with side shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required at all times when handling 4-(2-Chlorophenoxy)phenol.[6][8]

  • Enhanced Protection: For operations with a higher risk of splashing, such as transferring large volumes or working with heated solutions, a face shield must be worn in addition to safety goggles.

Skin and Body Protection
  • Lab Coat: A flame-resistant lab coat should be worn and fully buttoned to protect against incidental skin contact.

  • Apron: For procedures involving significant quantities of the chemical or a high risk of splashing, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[9]

  • Footwear: Closed-toe shoes are mandatory in any laboratory where this chemical is handled.

Hand Protection

The selection of appropriate gloves is critical. Standard disposable nitrile gloves are not recommended for prolonged contact with chlorinated phenols.[9]

Recommended Glove Selection:

Glove MaterialResistance to Chlorinated PhenolsRecommended Use
Butyl RubberExcellentHighly recommended for prolonged contact or immersion.
Viton™ExcellentAn excellent choice for high-exposure scenarios, offering broad chemical resistance.[9]
NeopreneGoodSuitable for short-term work, but should be of a thicker grade (e.g., >0.3 mm).[9]
NitrilePoor to FairNot recommended for prolonged contact. Suitable only for brief, incidental splash protection, after which they must be immediately removed and discarded.[7]

Best Practice: Double-gloving is recommended, with a more resistant glove (e.g., butyl rubber) worn over a standard disposable glove. Always inspect gloves for any signs of degradation before use and change them frequently.

Respiratory Protection
  • Engineering Controls: All handling of 4-(2-Chlorophenoxy)phenol should be conducted within a certified chemical fume hood to minimize inhalation of any potential dust or aerosols.[10]

  • Respirator: If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge should be used.[6]

Operational and Disposal Plans

Safe Handling Procedures

A systematic approach to handling ensures minimal exposure and a safe working environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate a specific area within a fume hood. gather_ppe Don all required PPE. prep_area->gather_ppe weigh Weigh the solid compound carefully to avoid dust generation. gather_ppe->weigh dissolve Add solvent slowly and stir gently to avoid splashing. weigh->dissolve decontaminate Decontaminate all surfaces and equipment. dissolve->decontaminate dispose_ppe Dispose of all contaminated PPE as hazardous waste. decontaminate->dispose_ppe wash Wash hands thoroughly with soap and water. dispose_ppe->wash

Figure 1: Workflow for Safe Handling of 4-(2-Chlorophenoxy)phenol.
Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6][11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

  • Spill Response:

    • Minor Spill (<1g): Alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a labeled, sealable hazardous waste container. Decontaminate the area.

    • Major Spill (>1g): Evacuate the immediate area and alert your institution's emergency response team. Restrict access to the spill area. Provide the emergency response team with all available safety information.[12]

Waste Disposal

All waste containing 4-(2-Chlorophenoxy)phenol must be treated as hazardous waste.

cluster_collection Waste Collection cluster_containerization Containerization cluster_disposal Disposal solid_waste Solid Waste: Unused chemical, contaminated -absorbents, and PPE. container Collect in a designated, properly labeled, and sealed hazardous waste container. solid_waste->container liquid_waste Liquid Waste: Contaminated solvents and -reaction mixtures. liquid_waste->container storage Store waste container in a cool, dry, and well-ventilated area. container->storage pickup Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. storage->pickup

Figure 2: Disposal Plan for 4-(2-Chlorophenoxy)phenol Waste.

Do not dispose of this chemical down the drain.[13] All disposal practices must be in accordance with federal, state, and local regulations.

References

  • PubChem. 4-(2,4-Dichlorophenoxy)phenol. National Center for Biotechnology Information. [Link]

  • Loba Chemie. 4-CHLOROPHENOL FOR SYNTHESIS MSDS. [Link]

  • Cole-Parmer. Material Safety Data Sheet. [Link]

  • Carl Roth. Safety Data Sheet: 4-Chlorophenol. [Link]

  • CPAChem. Safety data sheet 2-Amino-4-chlorophenol. [Link]

  • Safe Work Australia. Hazardous Chemical Information System (HCIS) - Details for 5-chloro-2-(4-chlorophenoxy)phenol. [Link]

  • Yale Environmental Health & Safety. Appendix P - Phenol First Aid Guide and PPE. [Link]

  • PubChem. 4-(4-Chlorophenoxy)phenol. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Chlorophenol. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet for 3-Chlorophenol. [Link]

  • European Chemicals Agency (ECHA). 5-chloro-2-(4-chlorphenoxy)phenol (DCPP) - Substance Information. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: phenol. [Link]

  • ISTAS. RISCTOX: Toxic and hazardous substances database - 5 - chloro - 2 - (4 - chlorophenoxy) phenol. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.